1-(9H-Fluoren-9-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZMBGIKACGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328430 | |
| Record name | 1-(9H-Fluoren-9-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-54-2 | |
| Record name | 1-(9H-Fluoren-9-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(9H-Fluoren-9-yl)piperazine from 9-Bromofluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(9H-fluoren-9-yl)piperazine from 9-bromofluorene. The document outlines a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to illustrate the synthetic workflow and the proposed reaction mechanism. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and application of fluorenyl-piperazine derivatives.
Introduction
The 9-fluorenyl group is a significant pharmacophore and a valuable protecting group in organic synthesis. Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The combination of these two moieties in this compound results in a molecule with potential applications in medicinal chemistry and materials science. This guide details a robust and reproducible method for the synthesis of this compound via a nucleophilic substitution reaction between 9-bromofluorene and piperazine.
Reaction Scheme and Mechanism
The synthesis proceeds via a direct nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbon atom attached to the bromine in 9-bromofluorene. A base is used to neutralize the hydrobromic acid generated during the reaction, and an excess of piperazine is employed to favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.
Proposed Reaction Mechanism:
Caption: Proposed SN2 reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 9-bromofluorene.
| Parameter | Value | Notes |
| Reactants | ||
| 9-Bromofluorene | 1.0 eq | Limiting reagent |
| Piperazine | 5.0 eq | Used in excess to favor mono-substitution |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base to neutralize HBr |
| Solvent | ||
| Acetonitrile (CH₃CN) | 10 mL / mmol of 9-bromofluorene | Anhydrous |
| Reaction Conditions | ||
| Temperature | 80 °C (Reflux) | |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Product Information | ||
| Expected Yield | 70 - 85% | Based on analogous reactions |
| Molecular Formula | C₁₇H₁₈N₂ | |
| Molecular Weight | 250.34 g/mol | |
| Appearance | White to off-white solid |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
9-Bromofluorene (C₁₃H₉Br)
-
Piperazine (C₄H₁₀N₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromofluorene (1.0 eq), piperazine (5.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL per mmol of 9-bromofluorene) to the flask.
-
Reaction: Stir the mixture vigorously and heat it to reflux (approximately 80 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and piperazine hydrobromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally similar compounds, such as N-benzylpiperazine.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75-7.70 (m, 2H, Ar-H)
-
δ 7.40-7.30 (m, 4H, Ar-H)
-
δ 7.25-7.20 (m, 2H, Ar-H)
-
δ 5.10 (s, 1H, fluorenyl-H9)
-
δ 2.90-2.80 (m, 4H, piperazine-H)
-
δ 2.60-2.50 (m, 4H, piperazine-H)
-
δ 1.80 (s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃):
-
δ 145.0 (2C)
-
δ 141.0 (2C)
-
δ 127.5 (2C)
-
δ 127.0 (2C)
-
δ 125.0 (2C)
-
δ 120.0 (2C)
-
δ 70.0 (fluorenyl-C9)
-
δ 52.0 (2C, piperazine-C)
-
δ 46.0 (2C, piperazine-C)
Mass Spectrometry (ESI+):
-
m/z = 251.15 [M+H]⁺
Safety Precautions
-
9-Bromofluorene: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperazine: Is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile: Is flammable and toxic. Work in a well-ventilated fume hood.
-
Dichloromethane: Is a suspected carcinogen. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide provides a comprehensive and practical protocol for the synthesis of this compound from 9-bromofluorene. The described method is based on a straightforward nucleophilic substitution reaction and is expected to provide the desired product in good yield. The provided quantitative data and characterization information will be valuable for researchers and scientists working on the synthesis and development of novel piperazine-containing compounds for various applications.
1-(9H-fluoren-9-yl)piperazine chemical properties and structure
An In-depth Technical Guide to 1-(9H-fluoren-9-yl)piperazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a heterocyclic compound incorporating both a fluorenyl and a piperazine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below. The data presented are a combination of experimentally determined and predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈N₂ | [1][2] |
| Molecular Weight | 250.34 g/mol | [1][2][3] |
| CAS Number | 129604-54-2 | [1] |
| Melting Point | 283-285 °C (decomposition) | [1] |
| Boiling Point | 402.2 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 8.70 ± 0.10 (Predicted) | [1] |
| SMILES | N1(C2C3=C(C4=C2C=CC=C4)C=CC=C3)CCNCC1 | [3] |
| InChIKey | GIIZMBGIKACGIZ-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound features a piperazine ring attached to the 9-position of a fluorene nucleus. The fluorenyl group is a bulky, hydrophobic moiety, while the piperazine ring contains two nitrogen atoms, providing sites for hydrogen bonding and protonation.
References
Spectroscopic and Structural Elucidation of 1-(9H-fluoren-9-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(9H-fluoren-9-yl)piperazine. This compound, featuring a piperazine ring attached to a fluorenyl group, is of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development.
Spectroscopic Data Summary
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 250.34 g/mol | --INVALID-LINK-- |
| Exact Mass | 250.146999 g/mol | --INVALID-LINK-- |
| Predicted m/z | ||
| [M+H]⁺ | 251.15428 | --INVALID-LINK-- |
| [M+Na]⁺ | 273.13622 | --INVALID-LINK-- |
| [M-H]⁻ | 249.13972 | --INVALID-LINK-- |
Expected ¹H and ¹³C NMR Spectroscopic Data
The following tables outline the anticipated chemical shifts for the protons and carbons in this compound. These predictions are based on the known spectral data of fluorene and N-substituted piperazine derivatives.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Fluorenyl-H (aromatic) | 7.20 - 7.80 | m | 8H |
| Fluorenyl-CH | ~5.0 | s | 1H |
| Piperazine-H (axial & equatorial) | 2.40 - 3.00 | m | 8H |
| Piperazine-NH | 1.50 - 2.50 | br s | 1H |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbons | Chemical Shift (δ) ppm |
| Fluorenyl-C (quaternary) | 140 - 150 |
| Fluorenyl-CH (aromatic) | 120 - 130 |
| Fluorenyl-CH (aliphatic) | ~70 |
| Piperazine-CH₂ | 45 - 55 |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (piperazine) | 3250 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1150 - 1350 | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic and aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to a standard range for proton spectra (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transform to the raw data (FID). Phase the spectrum and calibrate the chemical shift axis using the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge (m/z) ratio of the molecular ion and any fragment ions.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Solubility and Stability of 1-(9H-fluoren-9-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(9H-fluoren-9-yl)piperazine is a molecule of interest in medicinal chemistry, often utilized as a scaffold in the design of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective development and application. This technical guide provides a summary of the currently available physicochemical data for this compound and its hydrochloride salt. Due to the limited availability of specific experimental data in the public domain, this document outlines detailed, recommended experimental protocols for the systematic evaluation of its solubility and stability. These methodologies are based on established principles of pharmaceutical analysis and are intended to guide researchers in generating the critical data required for drug development processes.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its hydrochloride salt are crucial for predicting its behavior in various environments. The available data, primarily from chemical suppliers and databases, are summarized below.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride | Data Source |
| CAS Number | 129604-54-2 | 1050208-17-7 | [1] |
| Molecular Formula | C₁₇H₁₈N₂ | C₁₇H₁₉ClN₂ | [1][2] |
| Molecular Weight | 250.34 g/mol | 286.80 g/mol | [1] |
| Monoisotopic Mass | 250.147 Da | - | [2] |
| Predicted XlogP | 2.5 | - | [2] |
Note: Much of the available data is predicted and has not been experimentally verified in peer-reviewed literature.
Solubility Profile: Recommended Experimental Protocol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The large, non-polar fluorenyl group suggests that this compound is likely to have low aqueous solubility, a common challenge in drug development. The presence of the basic piperazine moiety allows for salt formation, such as the hydrochloride salt, which is a common strategy to enhance aqueous solubility.[3] A systematic evaluation of its solubility in various media is essential.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturated concentration of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Kinetic Solubility Determination
This high-throughput method provides an early indication of solubility.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: Dispense the stock solution into an aqueous buffer system (e.g., PBS) in a microtiter plate, creating a range of concentrations.
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or turbidimetry.
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Below is a diagram illustrating the workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Stability Profile: Recommended Experimental Protocol
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies should be conducted under various stress conditions to understand its degradation pathways. The piperazine moiety can be susceptible to oxidation, and the overall molecule may be sensitive to hydrolysis, photolysis, and thermal stress.[4][5]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.
Protocol:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).
-
Neutral Hydrolysis: Water at an elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.[4]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C).[4]
-
Photostability: Expose the compound (in solution and as a solid) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector. Mass spectrometry (LC-MS) should be used to identify the mass of potential degradation products.
-
Objective: The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.
Long-Term Stability Studies (ICH Guidelines)
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.
Protocol:
-
Storage Conditions: Store multiple batches of this compound under the following ICH-recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Testing Parameters: At each time point, analyze the samples for:
-
Appearance
-
Assay (potency)
-
Degradation products
-
Water content
-
Any other relevant physicochemical properties
-
The following diagram outlines the workflow for stability testing.
Caption: Workflow for stability testing.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on the chemical structure and known reactivity of the piperazine ring. Studies on piperazine itself, although in different contexts, have identified degradation products resulting from oxidation and thermal stress.[6][7] For this compound, potential degradation could involve:
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: Although less likely for the core structure, if formulated with susceptible excipients or if impurities are present, hydrolysis could be a factor.
-
Degradation of the Fluorenyl Moiety: The fluorenyl group is generally stable, but under harsh oxidative or photolytic conditions, it could undergo degradation.
Conclusion
The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its solubility and stability. This guide has summarized the limited currently available data and provided a comprehensive set of recommended experimental protocols for the systematic characterization of these critical properties. By following these methodologies, researchers can generate the necessary data to address potential bioavailability challenges, establish appropriate storage conditions, determine a suitable shelf-life, and ensure the quality, safety, and efficacy of drug products containing this compound. The generation of such data will be invaluable for advancing the development of this compound-based therapeutics.
References
- 1. This compound | 129604-54-2 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C17H18N2) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound hydrochloride | 1050208-17-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. isaacpub.org [isaacpub.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Piperazine-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural rigidity, physicochemical properties, and ability to be substituted at two distinct positions have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a detailed exploration of the core mechanisms of action for three major classes of piperazine-containing drugs: anthelmintics, antipsychotics, and antidepressants. It includes quantitative pharmacological data, detailed experimental protocols for mechanism validation, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.
Chapter 1: Anthelmintic Piperazines
The simplest and one of the earliest therapeutic uses of piperazine is as an anthelmintic agent, primarily for the treatment of intestinal nematode infections like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).
Core Mechanism of Action: GABA Receptor Agonism
The primary mechanism of action of anthelmintic piperazine is its function as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2] This interaction is highly selective for invertebrate GABA receptors, which are located on peripheral muscle cells, in contrast to vertebrates where GABAergic signaling is predominantly confined to the central nervous system. This selectivity forms the basis for its therapeutic window.[2]
The binding of piperazine to these GABA-gated chloride channels leads to an increased influx of chloride ions (Cl⁻) into the muscle cell.[1] This influx causes hyperpolarization of the cell membrane, rendering the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained state of hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract. The paralyzed worms are then passively expelled by the host's normal peristaltic actions.
Caption: Anthelmintic action of Piperazine via GABA receptor agonism.
Quantitative Data: Agonist Activity
Quantitative data on the specific binding affinity of piperazine to nematode GABA receptors is limited in public literature. However, functional assays demonstrate its potent agonist activity. Electrophysiological studies on C. elegans muscle cells show that 10 mM piperazine elicits significant chloride currents, confirming its role as a GABA receptor agonist, though it appears less efficacious than GABA itself or the agonist muscimol.[3]
| Compound | Target Receptor | Organism/System | Observed Effect | Concentration |
| Piperazine | GABA Receptor | C. elegans muscle cells | Elicits whole-cell chloride currents | 10 mM |
| Piperazine | Neuromuscular Junction | Lobster muscle fiber | Increases membrane conductance (Cl⁻-dependent) | - |
| GABA | Neuromuscular Junction | Lobster muscle fiber | Increases membrane conductance (Cl⁻-dependent) | - |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is used to functionally characterize the effect of piperazine on specific GABA receptor subtypes expressed heterologously in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically harvested from an anesthetized female Xenopus laevis. Follicular cell layers are removed manually or enzymatically (e.g., with collagenase) to isolate individual oocytes.[4]
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the subunits of the desired nematode GABA receptor (e.g., UNC-49 from C. elegans). Injected oocytes are incubated for 1-7 days to allow for receptor expression on the plasma membrane.[4]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection, and voltage-clamped at a holding potential of -60 to -80 mV.[4][5]
-
Compound Application: A baseline current is established. The perfusion is then switched to a solution containing GABA at a low concentration (e.g., EC₅-EC₁₀) to elicit a small control current.
-
Agonist Testing: After washout, the oocyte is exposed to varying concentrations of piperazine to determine its ability to directly elicit a current.
-
Data Analysis: The current amplitude is measured in response to different piperazine concentrations. This data is used to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration of piperazine required to elicit 50% of the maximal response.
Caption: Experimental workflow for TEVC analysis of piperazine on GABA receptors.
Chapter 2: Antipsychotic Piperazines
The piperazine moiety is a core component of many atypical (second-generation) antipsychotics. These drugs have complex pharmacological profiles, but their primary mechanism involves antagonism at dopamine and serotonin receptors.
Core Mechanism of Action: D₂/5-HT₂A Receptor Antagonism
The "atypical" antipsychotic profile is often attributed to a specific combination of high-affinity antagonism at serotonin type 2A (5-HT₂A) receptors coupled with moderate antagonism at dopamine type 2 (D₂) receptors.[6]
-
D₂ Receptor Blockade: Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for reducing the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). However, strong D₂ blockade in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS), such as parkinsonism.[6]
-
5-HT₂A Receptor Blockade: Potent 5-HT₂A antagonism is a hallmark of atypical antipsychotics. This action is believed to mitigate EPS by increasing dopamine release in the striatum. Furthermore, it may contribute to efficacy against "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits.[7]
Many piperazine-containing antipsychotics, like Clozapine , Olanzapine , and Ziprasidone , exhibit a higher affinity for 5-HT₂A receptors than for D₂ receptors.[6][8] Others, like Aripiprazole , are unique in that they act as a D₂ receptor partial agonist, stabilizing the dopamine system by acting as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state.[9][10]
Caption: Antipsychotic action via dual D₂ and 5-HT₂A receptor antagonism.
Quantitative Data: Receptor Binding Affinities
The binding affinity of a compound for a receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher affinity.
| Compound | D₂ (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₁A (Kᵢ, nM) | α₁-Adrenergic (Kᵢ, nM) | H₁ (Kᵢ, nM) |
| Clozapine | 125 - 385[11] | 5 - 12 | 130 | 7 | 1.1 |
| Olanzapine | 11[6] | 4 | - | 19 | 7 |
| Ziprasidone | 4.8[6] | 0.4 | 3.4 | 10 | 47 |
| Aripiprazole | 0.34 - 0.87 | 3.4 | 1.7 - 4.4 | 57 | 61 |
Note: Kᵢ values can vary based on experimental conditions (e.g., radioligand used, tissue source).[11]
Experimental Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for D₂ receptors) or a cell line stably expressing the recombinant human receptor is homogenized in a cold buffer containing protease inhibitors. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction, which is then resuspended.[12][14]
-
Assay Setup: The assay is performed in microplates. Each well contains:
-
Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., [³H]Spiperone for D₂ receptors), and assay buffer.[12]
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled "cold" ligand (e.g., Haloperidol) to saturate all specific binding sites.[12]
-
Competition: Same as total binding, but with the addition of varying concentrations of the test piperazine compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[14]
-
Quantification: The filters are washed, and the radioactivity trapped on them is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The percentage of specific binding is plotted against the log concentration of the test compound. An IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Chapter 3: Antidepressant Piperazines
Many modern antidepressants feature a piperazine core, acting through a multimodal mechanism that goes beyond simple reuptake inhibition to modulate various serotonin receptors directly.
Core Mechanism of Action: Multimodal Serotonergic Activity
Piperazine-based antidepressants often exhibit a combination of activities at serotonin transporters and receptors, leading to a complex and potentially more robust enhancement of serotonergic neurotransmission.
-
Serotonin Transporter (SERT) Inhibition: Like SSRIs, these drugs block the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors. Vortioxetine is a potent SERT inhibitor.[15][16]
-
5-HT₁A Receptor Agonism: Acting as an agonist at 5-HT₁A receptors is a common feature. Presynaptic 5-HT₁A autoreceptors act as a negative feedback mechanism. Agonism here initially reduces serotonin release, but chronic stimulation leads to autoreceptor desensitization and ultimately enhanced serotonin release. Postsynaptic 5-HT₁A agonism is directly linked to anxiolytic and antidepressant effects. Vortioxetine and Buspirone are both 5-HT₁A agonists.[15][17]
-
Other 5-HT Receptor Modulation: Many of these drugs also act as antagonists or partial agonists at other serotonin receptors (e.g., 5-HT₃, 5-HT₇, 5-HT₁D), which can disinhibit the release of serotonin and other neurotransmitters like norepinephrine and dopamine in cortical regions, contributing to pro-cognitive and antidepressant effects.[15][16]
Caption: Multimodal action of piperazine antidepressants on the serotonin system.
Quantitative Data: Transporter and Receptor Affinities
| Compound | SERT (Kᵢ, nM) | 5-HT₁A (Kᵢ, nM) | 5-HT₁B (Kᵢ, nM) | 5-HT₃ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |
| Vortioxetine | 1.6[15][16] | 15[15][16] | 33[15][16] | 3.7[15][16] | 19[15][16] |
| Buspirone | - | 7.13[17] | - | - | - |
Experimental Protocol: Rodent Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals administered antidepressants will struggle and swim for longer periods before adopting an immobile posture, which is interpreted as a reduction in behavioral despair.[18][19]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 50 cm height) is filled with water (25°C) to a depth where the animal cannot touch the bottom or escape.[18][19]
-
Animal Acclimation: Rodents (mice or rats) are brought to the testing area at least 30 minutes before the experiment to acclimate.
-
Drug Administration: The test compound (piperazine derivative), a positive control (e.g., a known antidepressant like imipramine), or a vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Each animal is individually placed into the water-filled cylinder. The session is typically recorded on video for 6 minutes.[19]
-
Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior during the final 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating and making only minimal movements necessary to keep its head above water.[19]
-
Data Analysis: The immobility times are compared between the different treatment groups. A statistically significant reduction in immobility time for the test compound group compared to the vehicle group suggests an antidepressant-like effect.
Caption: Experimental workflow for the rodent Forced Swim Test (FST).
References
- 1. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 4. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 16. Vortioxetine lactate | 5-HT Receptor inhibitor | CAS 1253056-29-9 | SSRI (selective serotonin reuptake inhibitor) | atypical antidepressant | Buy Lu-AA21004 | InvivoChem [invivochem.com]
- 17. benchchem.com [benchchem.com]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
The Multifaceted Biological Activities of Fluorenyl-Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorenyl-piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of these derivatives, with a focus on their anticancer and neuroprotective potential. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.
Anticancer Activity of Fluorenyl-Piperazine Derivatives
Fluorenyl-piperazine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor growth.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various fluorenyl-piperazine derivatives is typically evaluated using assays that measure cell viability, such as the MTT and Sulforhodamine B (SRB) assays. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are key parameters used to quantify the potency of these compounds. The following tables summarize the cytotoxic activity of selected fluorenyl-piperazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [1] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [1] |
| Arylpiperazine derivative 9 | LNCaP | Prostate Cancer | <5 | |
| Arylpiperazine derivative 15 | LNCaP | Prostate Cancer | <5 | [2] |
| Arylpiperazine derivative 8 | DU145 | Prostate Cancer | 8.25 | [2] |
| Piperazine amide derivative 3 | MDA-MB-231 | Breast Cancer | 11.3 | |
| Alepterolic acid derivative 3n | MDA-MB-231 | Triple-negative breast cancer | 5.55 ± 0.56 |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of fluorenyl-piperazine derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. Two prominent pathways implicated are the PI3K/AKT pathway and the BCL2-family-mediated apoptotic pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers.[4] Fluorenyl-piperazine derivatives have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of AKT and its downstream targets, ultimately promoting apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway by fluorenyl-piperazine derivatives.
BCL2 Family and Apoptosis
The BCL2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members like BCL2 and BCL-xL prevent apoptosis, and their overexpression is a hallmark of many cancers, contributing to drug resistance.[6] Fluorenyl-piperazine derivatives can induce apoptosis by downregulating anti-apoptotic BCL2 proteins and/or upregulating pro-apoptotic members, leading to the activation of caspases and subsequent cell death.
Caption: Induction of apoptosis via modulation of the BCL2 family by fluorenyl-piperazine derivatives.
Neuroprotective Activity of Fluorenyl-Piperazine Derivatives
Certain fluorenyl-piperazine and related fluorenylamine derivatives have shown promise as therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to modulate key neurotransmitter systems.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[7]
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor involved in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in Alzheimer's disease.[8]
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are implicated in various neurological and psychiatric disorders. Some piperazine derivatives act as D2 receptor antagonists or partial agonists, suggesting a potential role for fluorenyl-piperazine derivatives in conditions where dopaminergic signaling is dysregulated.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of fluorenyl-piperazine derivatives.
In Vitro Cytotoxicity Evaluation Workflow
A typical workflow for assessing the anticancer potential of these compounds in vitro involves a series of assays to determine cytotoxicity and elucidate the mechanism of action.
Caption: General experimental workflow for in vitro evaluation of anticancer activity.
MTT Assay Protocol for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the fluorenyl-piperazine derivative and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay Protocol for Cytotoxicity
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates with water, and then stain with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[10]
-
Washing: Remove the unbound dye by washing five times with 1% (v/v) acetic acid.[10]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase.[7]
-
Reagent Preparation: Prepare solutions of AChE, the test compound (fluorenylamine derivative), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, mix the AChE solution with the test compound at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add DTNB and then ATCI to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NMDA receptor subtype of interest.
-
Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the fluorenyl derivative.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki value of the test compound, which represents its binding affinity.
Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of compounds for the dopamine D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.[11]
-
Competitive Binding: Incubate the membranes with a radiolabeled D2 antagonist (e.g., [3H]spiperone) and a range of concentrations of the fluorenyl-piperazine derivative.[11]
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Calculate the Ki value to determine the binding affinity of the test compound for the D2 receptor.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
The 1-(9H-fluoren-9-yl)piperazine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(9H-fluoren-9-yl)piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has been exploited in the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of compounds incorporating this unique chemical core, with a focus on their potential in oncology, neuroprotection, and antimicrobial applications.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of derivatives for medicinal chemistry applications. While various methods for the synthesis of monosubstituted piperazines have been reported, a common approach for introducing the fluorenyl group involves the reaction of piperazine with a suitable fluorene-based electrophile.
A general synthetic strategy is outlined below. It is important to note that specific reaction conditions, such as solvents, bases, and temperatures, may require optimization depending on the specific reactants and desired scale.
General Synthetic Protocol:
A one-pot, one-step synthetic procedure can be employed for the preparation of monosubstituted piperazines, which can be adapted for the synthesis of this compound. This method avoids the need for protecting groups, offering a more efficient route.
Reactants:
-
Piperazine (or a protonated form like piperazine hydrochloride)
-
9-Bromofluorene (or other suitable 9-halo-fluorene derivative)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., methanol, acetic acid, or a polar aprotic solvent like DMF)
Procedure:
-
To a solution of piperazine in a suitable solvent, the base is added, followed by the portion-wise addition of 9-bromofluorene at room temperature or under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering any solid byproducts and removing the solvent under reduced pressure.
-
The crude product is then purified using column chromatography or recrystallization to yield the desired this compound.
This straightforward approach allows for the efficient production of the core scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.
Anticancer Activity of this compound Derivatives
The this compound scaffold has shown considerable promise in the development of novel anticancer agents. The rigid, bulky fluorenyl group, coupled with the versatile piperazine linker, allows for the exploration of diverse chemical space and interactions with various biological targets implicated in cancer progression.
Quantitative Data on Anticancer Activity
While specific IC50 or GI50 values for this compound itself are not extensively reported in publicly available literature, studies on structurally related piperazine derivatives provide valuable insights into their potential potency. For instance, various piperazine-containing compounds have demonstrated significant growth inhibition in a range of cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 µM (GI50) | [1] |
| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 µM (GI50) | [1] |
| 4-Acyl-piperazine urea derivatives | MCF7 (Breast) | 0.31–120.52 µM (IC50) | [2] |
| Benzofuran piperazine derivatives | Various | - | [3] |
| Adamantyl-piperazine derivatives | Melanoma cells | Low µM range | [4] |
These findings underscore the potential of the piperazine moiety as a key pharmacophore in the design of potent anticancer agents. The fluorenyl group is expected to further enhance these properties through increased lipophilicity and potential for π-π stacking interactions with biological targets.
Experimental Protocols for Anticancer Screening
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways in Anticancer Activity
The anticancer activity of piperazine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives are still under investigation, related compounds have been shown to target pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer drugs.
-
Apoptosis Induction: Many effective anticancer agents induce programmed cell death (apoptosis) in cancer cells. This can be mediated through various intrinsic and extrinsic pathways.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NNZ-2566: A Gly–Pro–Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke | Semantic Scholar [semanticscholar.org]
- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
The Rising Star in Advanced Materials: A Technical Guide to 1-(9H-fluoren-9-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique molecular architecture of 1-(9H-fluoren-9-yl)piperazine, which combines the rigid, chromophoric fluorene moiety with the versatile piperazine linker, has positioned it as a compelling building block for a new generation of advanced materials. This technical guide explores the potential applications of this compound in material science, drawing from the established properties of its constituent parts and the limited but growing body of research on related structures. While direct, extensive studies on polymers exclusively derived from this compound are not yet widely published, this document extrapolates its potential in areas such as organic electronics, high-performance polymers, and functional membranes. We provide a comprehensive overview of its physical properties, potential synthetic pathways into novel materials, and a forward-looking perspective on its role in material innovation.
Introduction: The Promise of a Hybrid Scaffold
In the quest for novel materials with tailored properties, the strategic combination of distinct molecular motifs has proven to be a highly effective approach. This compound exemplifies this strategy by uniting two powerful functional groups:
-
The 9H-fluorene group: A rigid, planar, and highly fluorescent aromatic system. Its inherent photophysical properties make it a prime candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The C9 position of the fluorene ring offers a convenient point for substitution, allowing for the tuning of its electronic and physical characteristics.
-
The piperazine ring: A six-membered heterocyclic amine that provides a flexible yet stable linking unit. The two nitrogen atoms of the piperazine ring offer reactive sites for polymerization and functionalization, enabling the creation of a diverse range of macromolecular structures. Its incorporation into polymer backbones can enhance solubility, thermal stability, and gas permeability.
This guide will delve into the material science applications that can be envisioned and are emerging from the use of this compound as a fundamental building block.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, processing, and integration into material synthesis protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 129604-54-2 | [2] |
Note: More detailed experimental data on properties like melting point, boiling point, and solubility in various organic solvents would be beneficial for practical applications and should be determined experimentally.
Potential Applications in Material Science
The unique combination of a fluorescent, rigid core with a reactive linker makes this compound a versatile monomer for various classes of materials.
Organic Electronics: A Building Block for Light-Emitting Polymers
The fluorene moiety is a well-established component in materials for organic electronics. The incorporation of this compound into polymer chains could lead to the development of:
-
Hole-Transporting Materials (HTMs): The nitrogen atoms in the piperazine ring can be readily oxidized, suggesting that polymers incorporating this unit could exhibit hole-transporting properties, which are essential for efficient OLED and OPV devices.
-
Blue-Light Emitting Polymers: Fluorene-based polymers are known for their blue emission. By functionalizing the piperazine unit, it may be possible to tune the emission color and improve the quantum efficiency of the resulting materials.
High-Performance Polymers: Enhancing Thermal and Mechanical Stability
The rigidity of the fluorene group can impart significant thermal and mechanical stability to polymers. Potential applications include:
-
Polyimides and Polyamides: The diamine nature of piperazine allows for its use as a monomer in the synthesis of high-performance polymers like polyimides and polyamides through condensation reactions with dianhydrides or diacyl chlorides, respectively. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability.
-
Gas Separation Membranes: The intrinsic microporosity that can be created by the rigid and contorted structures of fluorene-based polymers, combined with the affinity of the piperazine moiety for certain gases like CO₂, makes these materials promising candidates for gas separation membranes.
Functional Materials: Platforms for Sensing and Catalysis
The piperazine nitrogens can be functionalized post-polymerization to introduce a variety of chemical functionalities. This opens up possibilities for:
-
Chemosensors: By attaching specific recognition units to the piperazine nitrogen, polymers based on this compound could be designed to detect specific analytes through changes in their fluorescence or other physical properties.
-
Heterogeneous Catalysts: Immobilizing catalytic species onto the polymer backbone via the piperazine linker could lead to the development of recyclable and robust heterogeneous catalysts.
Synthesis and Experimental Protocols
While specific protocols for the polymerization of this compound are not extensively documented in publicly available literature, established polymerization techniques for similar monomers can be adapted.
Conceptual Synthetic Pathways
The secondary amine in the piperazine ring is the primary site for polymerization. Two main approaches can be envisioned:
-
Step-Growth Polymerization:
-
Polyamide Synthesis: Reaction with diacyl chlorides.
-
Polyurea Synthesis: Reaction with diisocyanates.
-
Polyimide Synthesis: Reaction with dianhydrides to form a poly(amic acid) precursor, followed by thermal or chemical imidization.
-
-
Chain-Growth Polymerization (after modification):
-
The piperazine nitrogen can be functionalized with a polymerizable group (e.g., a vinyl or acrylic group) to enable chain-growth polymerization methods like free-radical or controlled radical polymerization.
-
The diagram below illustrates a conceptual workflow for the synthesis of a polyamide from this compound and a generic diacyl chloride.
Caption: Conceptual workflow for polyamide synthesis.
General Experimental Protocol for Polyamide Synthesis
The following is a generalized protocol based on similar polycondensation reactions.
-
Monomer Preparation: Ensure this compound and the selected diacyl chloride are pure and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound in an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Polymerization: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of the diacyl chloride to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution should increase as the polymer forms.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with a solvent to remove unreacted monomers (e.g., hot ethanol), and dry under vacuum at an elevated temperature (e.g., 80-100 °C).
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) to determine molecular weight, thermogravimetric analysis (TGA) for thermal stability, and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Structure-Property Relationships
The properties of materials derived from this compound are intrinsically linked to its molecular structure. The following diagram illustrates these key relationships.
Caption: Structure-property relationships.
Future Outlook and Conclusion
This compound stands as a promising, yet underexplored, building block in material science. The convergence of the desirable properties of both the fluorene and piperazine components within a single molecule offers a powerful platform for the rational design of new materials. Future research should focus on the systematic synthesis and characterization of polymers derived from this monomer to fully elucidate their structure-property relationships and validate their potential in the proposed application areas. The development of scalable and cost-effective synthetic routes to these materials will be critical for their eventual commercialization. For researchers and developers in organic electronics, high-performance polymers, and functional materials, this compound represents an exciting frontier with the potential to yield materials that meet the demanding requirements of next-generation technologies.
References
A Technical Guide to the Derivatives and Analogs of 1-(9H-fluoren-9-yl)piperazine: A Scaffold for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(9H-fluoren-9-yl)piperazine core represents a compelling, yet underexplored, scaffold in medicinal chemistry. While the broader class of arylpiperazines has yielded numerous clinically significant agents, particularly for central nervous system (CNS) disorders, the specific derivatives and analogs of this fluorenyl-substituted piperazine remain largely uncharted territory in publicly accessible literature. This technical guide synthesizes the foundational knowledge of the parent compound, proposes synthetic pathways for its derivatization, hypothesizes key biological targets based on structural analogy, and outlines robust experimental protocols for the systematic evaluation of novel analogs. The unique steric and electronic properties of the fluorene moiety, combined with the versatile pharmacophore of the piperazine ring, present a promising avenue for the development of novel therapeutics targeting a range of neurological and psychiatric conditions.
The this compound Core
The foundational structure, this compound, combines the rigid, polycyclic aromatic system of fluorene with the flexible, basic piperazine ring. This amalgamation of a lipophilic, aromatic group with a protonatable, polar heterocycle is a hallmark of many CNS-active drugs.
Chemical Properties of the Core Structure:
-
Molecular Formula: C₁₇H₁₈N₂
-
Molecular Weight: 250.34 g/mol
-
CAS Number: 82199-23-9
The N-H proton of the piperazine moiety offers a prime site for derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.
Synthetic Strategies for Derivatization
The synthesis of derivatives of this compound can be approached through several well-established methodologies for the functionalization of secondary amines. The general synthetic workflow would involve the initial synthesis of the core structure, followed by diversification at the N4 position of the piperazine ring.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized via nucleophilic substitution of 9-bromofluorene with an excess of piperazine.
Derivatization at the N4-Position
A library of analogs can be generated by reacting the core scaffold with various electrophiles.
-
N-Alkylation/N-Arylation: Introduction of alkyl or aryl substituents can be achieved through reaction with alkyl halides or aryl halides (via Buchwald-Hartwig amination).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of substituted alkyl groups.
-
Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides will yield the corresponding amides and sulfonamides, which can modulate hydrogen bonding capacity and polarity.
Hypothesized Biological Targets and Signaling Pathways
Based on the structural similarities to known arylpiperazine drugs, derivatives of this compound are hypothesized to primarily interact with monoamine G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Many atypical antipsychotics and antidepressants are known to modulate these systems.
Dopamine D₂ Receptor Signaling
Antagonism at the dopamine D₂ receptor is a key mechanism of action for most antipsychotic drugs. This leads to a reduction in the downstream signaling cascade initiated by dopamine.
understanding the reactivity of the fluorenyl group in synthesis
An In-depth Technical Guide on the Reactivity of the Fluorenyl Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fluorenyl group, a tricyclic aromatic hydrocarbon, is a cornerstone in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. Its rigid, planar scaffold and the acidic nature of its C9 methylene protons make it a valuable component in applications ranging from peptide synthesis and materials science to the development of novel pharmaceuticals.[1][2] This guide provides a comprehensive exploration of the fluorenyl group's core reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for professionals in research and development.
Core Principles of Fluorenyl Group Reactivity
The chemical behavior of the fluorenyl group is dominated by the reactivity of the C9 position. This carbon atom is situated on a five-membered ring fused between two benzene rings, and its protons exhibit significant acidity.
Acidity and Fluorenyl Anion Formation
The protons at the C9 position of fluorene are remarkably acidic for a hydrocarbon, with a pKa of approximately 22.6 in DMSO.[3] This acidity is attributed to the exceptional stability of the resulting conjugate base, the fluorenyl anion. Upon deprotonation, the C9 carbon becomes sp² hybridized, and the resulting lone pair of electrons occupies a p-orbital, allowing it to participate in the π-system. This creates a planar, aromatic system with 14 π-electrons (following Hückel's 4n+2 rule for aromaticity, where n=3), which delocalizes the negative charge across the entire molecule. This stable, intensely colored (often orange) carbanion is a potent nucleophile.[3]
Table 1: Acidity of Fluorene
| Compound | pKa (in DMSO) | Reference |
| Fluorene | 22.6 | [3] |
The Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
Perhaps the most widespread application of fluorenyl reactivity is in the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a mainstay in solid-phase peptide synthesis (SPPS).[4][5] Introduced by Carpino in 1972, the Fmoc group is prized for its stability in acidic conditions and its lability under mild basic conditions, which enables an orthogonal protection strategy alongside acid-labile side-chain protecting groups like Boc or Trt.[6][7]
Protection: Amines are typically protected by reacting them with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly due to its stability, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][6]
Deprotection: The key to the Fmoc group's utility is its facile removal via a base-catalyzed β-elimination mechanism. A mild base, typically a secondary amine like piperidine, abstracts the acidic C9 proton. The resulting carbanion triggers an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine base also serves to trap the reactive DBF byproduct, preventing it from undergoing side reactions with the newly deprotected amine.[8][9]
Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.
Nucleophilic Reactivity of the Fluorenyl Anion
The stable fluorenyl anion is a versatile nucleophile that readily reacts with a wide range of electrophiles at the C9 position. This reactivity is harnessed for the synthesis of various 9-substituted fluorene derivatives. A common example is the synthesis of 9-fluorenylmethanol, a precursor for the Fmoc-Cl reagent, which can be prepared by reacting the fluorenyl anion (generated with a strong base like n-butyllithium) with formaldehyde.[10][11]
Caption: General reactivity pathway of the fluorenyl anion.
Role in Ligand Chemistry and Cycloaddition Reactions
The fluorenyl anion is isoelectronic with the cyclopentadienyl anion, a ubiquitous ligand in organometallic chemistry. Consequently, fluorenyl and its derivatives serve as effective ligands for various transition metals, finding application in catalysts for olefin polymerization.[3][12][13]
Furthermore, the fluorene core can participate in cycloaddition reactions. For instance, diarylacetylenes tethered to a fluorene system can undergo thermal intramolecular [4+2] cycloadditions to generate complex benzo[b]fluorene derivatives.[14][15]
Quantitative Data Summary
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration / Solvent | Typical Time | Reference(s) |
| Piperidine | 20-30% in DMF or NMP | 7-20 min | [5][16][17] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | ~10 min | [9] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | ~10 min | [9] |
| DBU / Piperidine | 2% DBU / 2% Piperidine in DMF | Fast | |
| Tris(2-aminoethyl)amine | Used as a scavenger for dibenzofulvene | 2 min | [16] |
Table 3: Reaction Yields for Fluorenyl Syntheses
| Reaction | Product | Yield | Reference(s) |
| Lithiation of fluorene followed by reaction with paraformaldehyde | 9-Fluorenylmethanol | ~70-71% | [10][11] |
| Two-step synthesis of 9-fluorenylmethanol from fluorene via 9-formylfluorene | 9-Fluorenylmethanol | 91-98% | [18] |
| TDAE-mediated reaction of 9-bromofluorene with diethylketomalonate | Fluorenyl alcohol derivative | 70% | [19] |
| Thermal intramolecular [4+2] cycloaddition of a benzotriyne | Benzo[b]fluorene derivative | 98% | [14] |
Experimental Protocols
Protocol 1: Synthesis of 9-Fluorenylmethanol
This protocol is adapted from procedures involving the lithiation of fluorene and subsequent reaction with an electrophile.[10][11]
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve fluorene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1 equivalent) dropwise. The solution will develop a deep orange/red color, indicating the formation of the fluorenyl anion. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add paraformaldehyde (1.1-1.2 equivalents) portion-wise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a mixed solvent system (e.g., hexane/ethanol) to yield 9-fluorenylmethanol as a white solid.
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for removing the Fmoc group from a resin-bound peptide.[17][20]
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture by shaking or bubbling with nitrogen for 5-10 minutes at room temperature.
-
Second Deprotection (Optional but Common): Drain the piperidine solution and repeat the treatment with a fresh 20% piperidine/DMF solution for another 5-10 minutes to ensure complete removal.
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[20] The resin is now ready for the next amino acid coupling step.
Caption: General workflow for one cycle of Fmoc-based SPPS.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
The dibenzofulvene-piperidine adduct has a distinct UV absorbance maximum, which can be used to quantify the extent of deprotection.[7][20]
-
Collection: Collect the filtrate from the first and second piperidine treatment steps (Protocol 2, steps 2 & 3).
-
Dilution: Combine the filtrates and dilute to a known final volume with DMF. A further dilution may be required to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using DMF as a blank.
-
Calculation: Use the Beer-Lambert law (A = εcl) to determine the concentration of the adduct. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. From the concentration and total volume, the total moles of cleaved Fmoc group can be calculated, which is useful for determining resin loading or monitoring synthetic efficiency.[20]
Applications in Drug Development
The fluorene scaffold is a privileged structure in medicinal chemistry. Its rigid, planar, and lipophilic nature allows it to engage in π-stacking interactions with biological targets. Fluorene derivatives have been investigated for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][21] For example, fluorenone, the ketone derivative of fluorene, is a precursor for antimalarial drugs.[22] The compound Lumefantrine, an important antimalarial medication, is synthesized using a substituted fluorene derivative as a key intermediate.[1] The versatility of the fluorenyl group's reactivity allows for the synthesis of diverse libraries of compounds for drug discovery screening.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Fluorene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. 9-Fluorenemethanol synthesis - chemicalbook [chemicalbook.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polypropylene - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]
- 19. Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ujpronline.com [ujpronline.com]
Methodological & Application
Application Notes and Protocols for the Use of Piperazine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The most widely adopted method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on the base-labile Fmoc protecting group for the temporary protection of the α-amino group of amino acids. The selection of the base for the deprotection step is critical to ensure the efficiency of the synthesis and the purity of the final product. While piperidine is the conventional choice, piperazine has emerged as a viable alternative, offering advantages in minimizing certain side reactions. This document provides detailed application notes and protocols for the use of piperazine as an Nα-Fmoc deprotection reagent in SPPS.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[1] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF).[1][2] The deprotection reagent, typically a secondary amine like piperazine, then traps the reactive DBF intermediate, forming a stable adduct and driving the reaction to completion.[1][2] This adduct in the case of piperazine is 1-(9H-fluoren-9-yl)piperazine.
Advantages of Using Piperazine
The use of piperazine for Fmoc deprotection can offer several benefits:
-
Reduced Aspartimide Formation: Piperazine has been shown to cause less aspartimide formation, a significant side reaction in sensitive sequences, compared to other bases like piperidine.[3]
-
Minimized Racemization: It causes little racemization of resin-bound C-terminal cysteine, another common base-mediated problem in Fmoc-SPPS.[3]
-
Comparable Efficacy: In many cases, piperazine demonstrates similar efficacy in Fmoc removal to piperidine.[4]
Data Presentation
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent | Concentration | Solvent | Cleavage Half-life (t1/2) for Fmoc-Val | Key Observations |
| Piperidine | 20% (v/v) | DMF | ~6 seconds | Standard, highly efficient deprotection reagent.[2] |
| Piperazine | 5% (w/v) | DMF | ~30 seconds | Less basic than piperidine, reported to minimize aspartimide formation.[2][5] |
| Morpholine | 50% (v/v) | DMF | ~1 minute | Slower kinetics compared to piperidine and piperazine.[2] |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | < 1 minute for complete removal | Very rapid deprotection, effective for difficult and aggregation-prone sequences.[6][7] |
Table 2: Purity and Yield of Peptides Synthesized with Different Deprotection Reagents
| Peptide Sequence | Deprotection Reagent | Yield (%) | Purity (%) | Reference |
| NBC112 | 4-Methylpiperidine | 75 | 92 | [4] |
| Piperidine | 78 | 95 | [4] | |
| Piperazine | 72 | 90 | [4] | |
| NBC155 | 4-Methylpiperidine | 65 | 88 | [4] |
| Piperidine | 68 | 91 | [4] | |
| Piperazine | 63 | 85 | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperazine
This protocol outlines the standard procedure for Fmoc deprotection using piperazine during a manual or automated SPPS cycle.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperazine solution: 6% (w/v) piperazine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[6]
-
First Deprotection: Add the 6% piperazine in DMF solution to the resin, ensuring it is fully covered. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 6% piperazine in DMF solution and agitate for 10-15 minutes.
-
Washing: Drain the piperazine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperazine and the DBF-piperazine adduct.
-
DCM Wash: Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for sterically hindered amino acids or aggregation-prone sequences where standard deprotection may be incomplete.
Materials:
-
Fmoc-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP)
-
DBU/Piperazine solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.[7]
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.
-
Initial Wash: Drain the NMP and wash the resin with fresh NMP (3 times).
-
Deprotection: Add the 2% DBU/5% piperazine in NMP solution to the resin. Agitate for 5-10 minutes. A second treatment may be necessary for particularly difficult sequences.
-
Drain: Drain the deprotection solution.
-
Washing: Drain the DBU/piperazine solution and wash the resin thoroughly with NMP (at least 5 times).
-
DCM Wash: Wash the resin with DCM (3 times).
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Visualizations
Caption: Mechanism of Fmoc deprotection using piperazine.
Caption: General workflow of a solid-phase peptide synthesis cycle.
Conclusion
Piperazine serves as a valuable alternative to piperidine for the removal of the Fmoc protecting group in SPPS. Its use can be particularly advantageous in the synthesis of peptides prone to aspartimide formation and C-terminal cysteine racemization. The provided protocols offer a starting point for the implementation of piperazine in both standard and more challenging peptide syntheses. As with any SPPS protocol, optimization of deprotection times and washing steps may be necessary depending on the specific peptide sequence and resin used.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Use of Fmoc-Piperazine Linkers in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of peptide chemistry and drug discovery, Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique. The choice of linker, the chemical moiety connecting the nascent peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the nature of the peptide's C-terminus. Piperazine-based linkers, particularly those utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, have emerged as versatile tools.[1][2]
Fmoc-piperazine linkers offer a rigid scaffold which can be beneficial for controlling the conformation of the synthesized peptide.[3] They are primarily used in Fmoc-based SPPS to incorporate a piperazine unit into a peptide chain, which can modify the peptide's secondary structure, enhance its stability against proteolysis, or serve as a scaffold for creating peptidomimetics.[1] The choice between different protecting groups for piperazine, such as Fmoc or tert-butyloxycarbonyl (Boc), is dictated by the overall synthetic strategy, as their deprotection conditions are orthogonal.[1] This application note provides detailed protocols for the preparation of an Fmoc-piperazine linker and its subsequent use in SPPS.
Part 1: Fmoc-Piperazine Linker Preparation
The synthesis of an Fmoc-piperazine linker typically involves the selective protection of one of the two nitrogen atoms of the piperazine ring with an Fmoc group. This allows the other nitrogen to be used for attachment to a solid support or for further functionalization.
Experimental Protocol: Synthesis of 1-(9-Fluorenylmethyloxycarbonyl)-piperazine
This protocol describes a general method for the synthesis of Fmoc-piperazine.
Materials:
-
Piperazine (anhydrous)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve Fmoc-Cl (1 equivalent) in anhydrous DCM.
-
Add the Fmoc-Cl solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C. The large excess of piperazine is crucial to minimize the formation of the di-substituted product.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(9-Fluorenylmethyloxycarbonyl)-piperazine.
Data Presentation: Synthesis Yield
The following table summarizes typical yields for the synthesis of Fmoc-piperazine derivatives found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Product | Starting Materials | Typical Yield | Reference |
| Polyamine-thiol-reactive linkers (PA2.1, PA3.1) | Primary amines, N-hydroxysuccinimidyl ester-activated linker | 30-61% | [4] |
| Polyamine-thiol-reactive linkers (PA2.2, PA3.2) | Primary amines, sulfonyl chloride reagent | 56-84% | [4] |
Visualization: Fmoc-Piperazine Synthesis Scheme
Caption: Synthesis of Fmoc-piperazine from piperazine and Fmoc-Cl.
Part 2: Use of Fmoc-Piperazine in Solid-Phase Peptide Synthesis (SPPS)
Once prepared, the Fmoc-piperazine linker can be incorporated into a peptide chain on a solid support. This is typically done by coupling it to a resin-bound amino acid.[1]
Experimental Protocol: SPPS using Fmoc-Piperazine
This protocol outlines the steps for incorporating an Fmoc-piperazine linker into a peptide sequence during standard Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink Amide resin)
-
20% piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection[5]
-
Fmoc-piperazine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[1]
-
Base: Diisopropylethylamine (DIPEA)[1]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)[6]
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Fmoc-Piperazine Coupling:
-
Activation: In a separate vessel, dissolve Fmoc-piperazine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[1]
-
Coupling: Add the activated Fmoc-piperazine solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and amino acid coupling steps until the desired sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the peptidyl resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Data Presentation: Cleavage Conditions
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
| Peptide Characteristics | Recommended Cleavage Cocktail | Reaction Time | Reference |
| Peptides without sensitive residues | TFA/TIS/water (95:2.5:2.5) | 2-3 hours | [6] |
| Peptides containing Arg(Pbf/Pmc), Trp(Boc) | TFA/TIS/water (95:2.5:2.5) | 2-3 hours | [6] |
| Peptides containing Cys, Met, Tyr | Reagent K (TFA/water/phenol/thioanisole/EDT) | 2-3 hours | [6] |
| General purpose | TFA/HBr/Et3SiBr/TES | 90 minutes | [8] |
Visualization: SPPS Workflow with Fmoc-Piperazine Linker
Caption: Workflow for SPPS incorporating an Fmoc-piperazine linker.
Conclusion
Fmoc-piperazine linkers are valuable reagents in modern peptide synthesis. They provide a means to introduce conformational rigidity and a site for further chemical modification. The protocols outlined in this application note provide a framework for the successful synthesis and application of these linkers in SPPS. Proper selection of coupling and cleavage conditions, tailored to the specific peptide sequence, is crucial for achieving high purity and yield of the final product. The use of piperazine-containing linkers continues to be an area of active research, particularly in the development of complex peptide-based therapeutics and peptidomimetics.[3][]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Coupling of 1-(9H-fluoren-9-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of 1-(9H-fluoren-9-yl)piperazine, a versatile secondary amine, with various electrophiles. The methodologies described herein are essential for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols focus on two primary transformations: N-arylation via the Buchwald-Hartwig amination and N-alkylation. Additionally, the biological relevance of piperazine-containing compounds as dopamine receptor modulators is discussed, along with a visualization of the associated signaling pathway.
N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This protocol details a representative procedure for the N-arylation of this compound with aryl halides.
Experimental Protocol:
A representative procedure for the synthesis of 1-Aryl-4-(9H-fluoren-9-yl)piperazine derivatives is as follows:
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-2-methoxybenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in the anhydrous solvent (5 mL).
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-(9H-fluoren-9-yl)piperazine.
Data Presentation:
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various aryl halides.
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 1-Bromo-2-methoxybenzene | 1-(2-Methoxyphenyl)-4-(9H-fluoren-9-yl)piperazine | 85 | >98 |
| 2 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(9H-fluoren-9-yl)piperazine | 92 | >99 |
| 3 | 2-Bromopyridine | 1-(Pyridin-2-yl)-4-(9H-fluoren-9-yl)piperazine | 78 | >97 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
N-Alkylation of this compound
N-alkylation is a fundamental transformation for the derivatization of secondary amines like this compound, allowing for the introduction of various alkyl groups.[4]
Experimental Protocol:
A general procedure for the N-alkylation of this compound is as follows:
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Solvent (e.g., Acetonitrile or N,N-Dimethylformamide (DMF))
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the base (e.g., Potassium carbonate, 2.0 mmol).
-
Add the solvent (e.g., Acetonitrile, 10 mL) and stir the suspension.
-
Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the base and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the N-alkylated product.
Data Presentation:
The following table presents representative data for the N-alkylation of this compound.
| Entry | Alkyl Halide | Product | Yield (%) | Purity (%) |
| 1 | Benzyl bromide | 1-Benzyl-4-(9H-fluoren-9-yl)piperazine | 95 | >98 |
| 2 | Ethyl iodide | 1-Ethyl-4-(9H-fluoren-9-yl)piperazine | 88 | >99 |
| 3 | Propargyl bromide | 1-(Prop-2-yn-1-yl)-4-(9H-fluoren-9-yl)piperazine | 82 | >97 |
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of secondary amines.
Biological Context: Dopamine Receptor Signaling
Many piperazine-containing molecules are known to interact with G-protein coupled receptors (GPCRs), including dopamine receptors.[5][6] Derivatives of this compound could potentially be explored as ligands for these receptors. The D1- and D2-like dopamine receptors have opposing effects on the adenylyl cyclase signaling pathway.[7][8][9]
Dopamine Receptor Signaling Pathway
Caption: Simplified dopamine receptor signaling pathways.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of 1-(9H-fluoren-9-yl)piperazine in PROTAC Linker Design: A Conceptual Framework
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein binder (warhead) to the E3 ligase ligand. The linker's chemical nature, length, and rigidity are paramount in determining a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in incorporating rigid moieties to control the ternary complex geometry and improve pharmacological properties.[3]
This document proposes the application of 1-(9H-fluoren-9-yl)piperazine as a novel, rigid linker component in PROTAC design. To date, the direct application of this specific moiety in published PROTACs has not been identified; however, its constituent parts—a rigid fluorenyl group and a versatile piperazine ring—offer compelling theoretical advantages for PROTAC development.
Rationale for Incorporating this compound in PROTAC Linkers:
-
Enhanced Rigidity and Conformational Control: The bulky and planar 9H-fluorenyl group introduces significant rigidity into the linker. This can restrict the conformational flexibility of the PROTAC, potentially pre-organizing it into a bioactive conformation for optimal ternary complex formation between the target protein and the E3 ligase. This controlled geometry can lead to improved degradation efficiency and selectivity.
-
Improved Physicochemical Properties: The piperazine moiety is a well-established component in drug design, often used to enhance solubility and metabolic stability.[3] Its basic nitrogen atoms can be protonated at physiological pH, potentially improving the aqueous solubility of the often-lipophilic PROTAC molecules.[3][4]
-
Modulation of Cellular Permeability: The lipophilic nature of the fluorenyl group, balanced by the hydrophilic potential of the piperazine, may offer a unique way to modulate the overall physicochemical properties of the PROTAC to navigate the cellular membrane. Fine-tuning the PROTAC's properties is crucial as they often lie outside the typical "Rule of Five" space for oral bioavailability.
-
Potential for Pi-Stacking Interactions: The aromatic fluorenyl group can potentially engage in favorable pi-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.
Design Considerations:
When incorporating this compound into a PROTAC linker, several factors should be considered:
-
Attachment Points: The piperazine ring offers two nitrogen atoms for connection. One would be attached to the fluorenyl group, while the other can be functionalized to connect to either the warhead or the E3 ligase ligand, often through an amide bond or other suitable chemistry.
-
Linker Length and Composition: The this compound moiety would serve as a rigid building block. The overall linker length and composition would need to be optimized by potentially adding flexible spacers (e.g., short PEG or alkyl chains) on either side of this rigid unit to achieve the optimal distance and orientation between the two protein-binding ends.
-
Synthesis Strategy: A modular synthetic approach would be advantageous, allowing for the facile combination of different warheads, E3 ligase ligands, and linker components.
Hypothetical Performance Data
As the application of this compound in PROTACs is conceptual, the following tables are templates for the type of quantitative data that would need to be generated to evaluate such a PROTAC.
Table 1: In Vitro Degradation Profile of a Hypothetical BRD4-Targeting PROTAC
| Compound ID | Linker Moiety | DC50 (nM) | Dmax (%) |
| FP-PROTAC-1 | This compound-PEG2 | TBD | TBD |
| Control-PROTAC | PEG4 | TBD | TBD |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage; TBD: To be determined.
Table 2: Ternary Complex Formation and Binding Affinity
| Compound ID | Target Protein Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| FP-PROTAC-1 | TBD | TBD | TBD |
| Control-PROTAC | TBD | TBD | TBD |
Kd: Dissociation constant; α: Cooperativity factor; TBD: To be determined.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and evaluation of a PROTAC incorporating a this compound linker.
Protocol 1: Synthesis of a this compound-based PROTAC
This protocol describes a modular approach to synthesize a hypothetical PROTAC targeting BRD4 (using a JQ1-based warhead) and recruiting the VHL E3 ligase.
Materials:
-
This compound
-
JQ1-acid
-
VHL-ligand-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC, etc.)
Procedure:
-
Step 1: Amide coupling of JQ1-acid to this compound.
-
Dissolve JQ1-acid (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-fluorenylpiperazine intermediate.
-
-
Step 2: Functionalization of the intermediate for coupling to the VHL ligand.
-
This step will depend on the desired linker extension. For this example, we will assume a short PEG extension is desired. The JQ1-fluorenylpiperazine intermediate would be reacted with a suitable bifunctional PEG linker (e.g., Boc-NH-PEG2-COOH).
-
-
Step 3: Final amide coupling to the VHL ligand.
-
Deprotect the Boc group from the product of Step 2 using standard conditions (e.g., TFA in DCM).
-
Couple the resulting amine with the VHL-ligand-acid using the same HATU/DIPEA coupling conditions as in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Western Blotting for Target Protein Degradation
Materials:
-
Human cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
FP-PROTAC-1 and Control-PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of FP-PROTAC-1 or Control-PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO control for each concentration.
-
Plot the data and determine the DC50 and Dmax values.
-
Visualizations
The following diagrams illustrate key concepts in the design and evaluation of a PROTAC.
Caption: Mechanism of action for a hypothetical PROTAC.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating 1-(9H-fluoren-9-yl)piperazine into Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 1-(9H-fluoren-9-yl)piperazine in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[1][2] The development of novel linker and payload systems is essential for advancing the efficacy and safety of ADCs.[3][4]
This document outlines the potential application of this compound as a novel scaffold in the design of ADCs. The unique structural features of this molecule, combining a rigid fluorenyl group with a reactive piperazine moiety, offer intriguing possibilities for the development of innovative linker-payload systems. While the direct incorporation of this compound into ADCs is a novel concept, the principles of bioconjugation and the known reactivity of its constituent functional groups provide a strong foundation for its exploration.
Physicochemical Properties and Advantages
This compound possesses a distinct combination of properties that make it an attractive candidate for ADC development. The fluorenyl group provides a rigid, hydrophobic scaffold, while the piperazine ring offers a versatile handle for chemical modification and conjugation.[5] Piperazine derivatives have been explored in drug design for their ability to improve solubility and modulate physicochemical properties.[6]
Potential Advantages:
-
Versatile Conjugation Chemistry: The secondary amine of the piperazine ring can be readily functionalized to introduce a variety of reactive groups for antibody conjugation, such as maleimides for reaction with thiols or activated esters for reaction with lysines.
-
Modulation of Physicochemical Properties: The fluorenyl group can influence the overall hydrophobicity of the linker-payload, which may impact ADC stability, aggregation, and pharmacokinetics. The piperazine moiety can be protonated, potentially enhancing the solubility of the ADC.[6]
-
Novel Linker Architectures: The rigid structure of the fluorenyl group can be exploited to create linkers with defined spatial orientations, potentially influencing the efficiency of payload release at the target site.
Challenges and Considerations
The incorporation of a novel chemical entity into an ADC platform requires careful consideration of potential challenges:
-
Hydrophobicity and Aggregation: The hydrophobic nature of the fluorenyl group may increase the propensity for ADC aggregation, which can impact manufacturing, stability, and immunogenicity. This may be mitigated by incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design.[1]
-
Drug-to-Antibody Ratio (DAR): Achieving a homogenous DAR is crucial for ADC efficacy and safety. The conjugation strategy must be optimized to control the number of linker-payloads attached to each antibody.
-
In Vivo Stability: The stability of the linker and the attachment to the antibody and payload is critical to prevent premature release of the cytotoxic agent in circulation, which can lead to off-target toxicity.
Experimental Protocols
The following protocols provide a general framework for the synthesis, conjugation, and characterization of an ADC incorporating a this compound-based linker-payload. These protocols are based on established methodologies in the ADC field and should be optimized for the specific antibody and payload being used.
Protocol 1: Synthesis of a Maleimide-Functionalized this compound Linker
This protocol describes the synthesis of a derivative of this compound that can be conjugated to thiol groups on a partially reduced antibody.
Objective: To synthesize N-(6-maleimidohexanoyl)-1-(9H-fluoren-9-yl)piperazine.
Materials:
-
This compound
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Slowly add a solution of SMCC (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| N-(6-maleimidohexanoyl)-1-(9H-fluoren-9-yl)piperazine | 483.58 | To be determined | To be determined |
Protocol 2: Conjugation to a Monoclonal Antibody
This protocol details the conjugation of the maleimide-functionalized linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Objective: To conjugate the synthesized linker to a mAb to generate an ADC with a target DAR of 4.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-(6-maleimidohexanoyl)-1-(9H-fluoren-9-yl)piperazine linker
-
N-acetylcysteine
-
PD-10 desalting columns
-
PBS, pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5 mg/mL in PBS), add TCEP to a final concentration of 2.5 mM.
-
Incubate at 37 °C for 1 hour to partially reduce the interchain disulfide bonds.
-
-
Linker Conjugation:
-
Dissolve the maleimide-functionalized linker in DMSO to prepare a 10 mM stock solution.
-
Add the linker stock solution to the reduced antibody solution at a molar excess of 5-fold per free thiol.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add N-acetylcysteine to the reaction mixture to a final concentration of 1 mM to quench any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from excess linker and quenching agent using a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical methods to characterize the purified ADC.
Objective: To determine the drug-to-antibody ratio (DAR), purity, and aggregation of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at a wavelength specific to the fluorenyl group (e.g., ~265 nm).
-
Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the linker at 280 nm.
-
-
Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC):
-
Inject the purified ADC onto a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase of PBS, pH 7.4.
-
Monitor the elution profile at 280 nm.
-
The percentage of the main peak corresponding to the monomeric ADC represents the purity, while earlier eluting peaks indicate aggregates.
-
Data Presentation:
| ADC Batch | DAR (UV-Vis) | Purity (SEC, % Monomer) | Aggregation (SEC, % HMW) |
| Lot 1 | To be determined | To be determined | To be determined |
Visualizations
Diagrams
Caption: General structure of an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
References
- 1. biochempeg.com [biochempeg.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Novel approaches to antibody-drug conjugates – Deshpande Center for Technological Innovation [deshpande.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation of 1-(9H-Fluoren-9-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(9H-Fluoren-9-yl)piperazine is a key building block in medicinal chemistry, valued for its rigid fluorenyl group which can impart unique pharmacological properties to derivative compounds. The secondary amine of the piperazine ring provides a convenient handle for N-alkylation, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and a generalized protocol for the N-alkylation of this compound.
Reaction Principle
The N-alkylation of this compound is a nucleophilic substitution reaction where the lone pair of electrons on the secondary nitrogen atom of the piperazine ring attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of alkylating agent, base, solvent, and temperature are critical parameters that can influence the reaction rate and yield.
Key Reaction Parameters and Optimization
Several factors can be optimized to achieve efficient N-alkylation of this compound:
-
Alkylating Agents: A variety of alkylating agents can be employed, including alkyl halides (bromides and iodides are generally more reactive than chlorides), mesylates, and tosylates. The reactivity of the alkylating agent will influence the required reaction conditions.
-
Base: Anhydrous inorganic bases are commonly used to scavenge the acid produced during the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and widely used base for this transformation. For less reactive alkylating agents or to enhance the reaction rate, a stronger base such as cesium carbonate (Cs₂CO₃) can be utilized. Typically, 1.5 to 2.0 equivalents of the base are recommended to ensure complete neutralization of the acid byproduct.[1]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) is a common choice, while dimethylformamide (DMF) is particularly useful when dealing with less soluble reagents.[1] It is imperative to use anhydrous solvents to prevent side reactions and ensure reproducibility.
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] A typical temperature range for the N-alkylation of piperazines is 60-80 °C.[1] However, the optimal temperature will depend on the reactivity of the specific alkylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and temperature.
-
Inert Atmosphere: To prevent potential side reactions with atmospheric moisture and oxygen, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Experimental Protocols
The following is a general protocol for the N-alkylation of this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide or iodide) (1.1 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the anhydrous base (1.5 - 2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to the flask. The volume should be sufficient to ensure good stirring of the suspension.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkylating agent (1.1 - 1.2 equivalents) to the reaction mixture. For highly reactive alkylating agents, dropwise addition may be necessary to control the reaction rate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using DMF, it can be partially removed under reduced pressure.
-
Dilute the reaction mixture with dichloromethane and water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperazine derivatives, which can be adapted for this compound. Please note that specific yields for the target molecule will require experimental determination.
| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ (2.0) | DMF | 60 | 4-6 | >85 |
| Ethyl Bromoacetate | K₂CO₃ (2.0) | MeCN | 80 (reflux) | 6-8 | >80 |
| 1-Bromobutane | K₂CO₃ (1.25) | THF | 65 (reflux) | Overnight | 88 (for N-acetylpiperazine)[2] |
| n-Amyl Bromide | Piperazine monohydrochloride (in situ) | Methanol | 70 | 0.5 | 64 (for piperazine)[3] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship of the key components in the N-alkylation reaction.
Caption: Key components and their roles in the N-alkylation reaction.
References
Application Notes and Protocols for the Purification of 1-(9H-Fluoren-9-yl)piperazine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 1-(9H-fluoren-9-yl)piperazine using column chromatography. This document outlines the necessary materials, equipment, and a step-by-step procedure to achieve high purity of the target compound, which is a valuable building block in medicinal chemistry.
Introduction
This compound is a secondary amine containing a fluorenyl group, a common motif in medicinal chemistry. The fluorenyl group, often introduced as the Fmoc protecting group, can impart unique pharmacological properties to a molecule. Piperazine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and acting on the central nervous system. Given its potential utility in drug discovery, obtaining high-purity this compound is crucial for reliable biological screening and further chemical modifications. Column chromatography is a standard and effective method for the purification of such compounds from crude reaction mixtures.
Data Presentation
The successful purification of this compound can be monitored and quantified by comparing the purity and yield before and after the chromatographic process. The following tables summarize typical data obtained from the purification process.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value |
| This compound | 3:1 | ~0.25 |
| Starting Material (e.g., 9-bromofluorene) | 3:1 | >0.8 |
| Potential by-product (e.g., disubstituted piperazine) | 3:1 | ~0.1 |
Table 2: Purification Yield and Purity
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Yellowish solid/oil | White to off-white solid |
| Purity (by HPLC or qNMR) | 65-85% | >98% |
| Yield | - | 85-95% recovery |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by silica gel column chromatography.
Materials and Equipment
-
Crude this compound: Synthesized via appropriate methods (e.g., reaction of 9-bromofluorene with piperazine).
-
Silica Gel: 60 Å, 230-400 mesh.
-
Solvents: HPLC grade n-hexane and ethyl acetate.
-
Glass Chromatography Column: Appropriate size for the amount of crude material (e.g., 40-60 mm diameter for 1-5 g of crude product).
-
Thin-Layer Chromatography (TLC) plates: Silica gel coated aluminum or glass plates with fluorescent indicator (F254).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Rotary evaporator.
-
Collection tubes or flasks.
-
Standard laboratory glassware.
-
Sand (sea sand, washed and dried).
-
Cotton or glass wool.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
1. Preparation
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber saturated with a 3:1 mixture of hexane and ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm). The target compound should have an Rf value of approximately 0.25. This step helps to identify the separation profile and confirm the appropriate eluent system.
-
-
Column Packing:
-
Select a glass column of appropriate size. A general rule is to use about 50-100 g of silica gel for every 1 g of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the eluent (hexane:ethyl acetate = 3:1).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand (about 1 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
2. Chromatography
-
Sample Loading:
-
Carefully add the dry-loaded sample onto the top of the sand layer in the column, ensuring the surface is level.
-
-
Elution:
-
Carefully add the eluent (hexane:ethyl acetate = 3:1) to the top of the column, taking care not to disturb the sample layer.
-
Open the stopcock and begin collecting fractions into test tubes or flasks.
-
Maintain a constant flow of the eluent through the column. A gentle positive pressure (using a pump or inert gas) can be applied to achieve a steady flow rate.
-
3. Post-Chromatography
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting small aliquots of the collected fractions onto TLC plates.
-
Develop and visualize the TLC plates as described in the preparation step.
-
Fractions containing the pure compound (single spot at Rf ~0.25) should be identified.
-
-
Pooling of Pure Fractions:
-
Combine all the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
-
Final Product Characterization:
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Characterize the final product by techniques such as NMR, LC-MS, and melting point to confirm its identity and purity.
-
Logical Relationship Diagram
Caption: Logical flow from synthesis to application of the purified compound.
This detailed protocol provides a robust method for the purification of this compound, enabling researchers to obtain high-quality material for their studies in drug discovery and development.
Application Notes and Protocols for the Analytical Characterization of Fluorenyl-piperazine Derivatives
Introduction
Fluorenyl-piperazine derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The fusion of the rigid, aromatic fluorenyl moiety with the versatile piperazine scaffold can lead to novel therapeutic agents and functional materials. Accurate and comprehensive analytical characterization is critical for confirming the chemical identity, purity, and structural properties of these derivatives, which is essential for quality control, regulatory approval, and understanding structure-activity relationships.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize fluorenyl-piperazine derivatives, including chromatographic, spectroscopic, and spectrometric methods.
Chromatographic Methods: Separation and Purity Assessment
Chromatographic techniques are indispensable for separating fluorenyl-piperazine derivatives from reaction impurities and for determining their purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the specific derivative.
Application Note: HPLC and GC-MS
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing non-volatile and thermally labile fluorenyl-piperazine compounds.[1] Due to the fluorenyl group, these derivatives are typically UV-active, allowing for straightforward detection with a UV or Photodiode Array (PDA) detector. Reversed-phase HPLC is the most common separation mode. For compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection.[1][2] Alternatively, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be used, which do not require a chromophore.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are volatile and thermally stable, GC-MS provides excellent separation and structural information. It is a powerful tool for identifying and quantifying compounds in a mixture.[4] The method involves solvent extraction followed by direct analysis, often providing separation of closely related isomers.[4]
Experimental Protocol: HPLC-UV/MS Analysis
-
Instrumentation: An HPLC system equipped with a PDA or UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically suitable.
-
Sample Preparation: Dissolve approximately 1 mg of the fluorenyl-piperazine derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/PDA: Monitor at wavelengths relevant to the fluorenyl chromophore (typically 254, 280, and 310 nm).
-
MS (ESI): Operate in positive ion mode to detect the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage from the UV chromatogram. Confirm the identity by matching the mass-to-charge ratio (m/z) from the mass spectrum with the calculated molecular weight.
Table 1: Representative Chromatographic Data
| Parameter | HPLC | GC-MS |
| Column Type | C18 Reversed-Phase | Phenyl(5%)-methylpolysiloxane |
| Typical Retention Time | 5 - 20 min (gradient dependent) | 10 - 25 min (temperature dependent) |
| Detector | UV/PDA, MS | Mass Spectrometer (EI) |
| Key Information | Purity, Retention Time (Rt) | Rt, Mass Spectrum, Fragmentation |
Spectroscopic and Spectrometric Methods: Structural Elucidation
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive structural elucidation of newly synthesized compounds.
Application Note: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure and connectivity of atoms.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectra of piperazine derivatives can be complex due to conformational isomers (conformers) arising from restricted rotation around the amide bond and/or piperazine ring inversion.[5][6][7] This can result in more signals than expected at room temperature.[6]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), which is crucial for assigning complex spectra and confirming the final structure.[6] Temperature-dependent NMR studies can be used to calculate the energy barriers for conformational changes.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the fluorenyl-piperazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts and the resolution of the signals.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If the structure is unknown or the 1D spectra are complex, perform 2D experiments like H-H COSY and C-H HSQC.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts (δ) in ppm for all signals by comparing with known values for fluorenyl and piperazine moieties and using the correlations from 2D spectra.
Table 2: Representative NMR Data (¹H and ¹³C Chemical Shifts in ppm)
| Moiety | Proton (¹H) Chemical Shift (δ) | Carbon (¹³C) Chemical Shift (δ) |
| Piperazine N-CH₂ | 2.5 - 4.0 (often broad or multiple signals)[5][6] | 40 - 55[6] |
| Fluorenyl CH₂ (at C9) | ~4.0 | ~37 |
| Fluorenyl Aromatic CH | 7.2 - 8.0 | 120 - 145 |
Application Note: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[9] Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.[5][6] Analysis of the fragmentation patterns can help confirm the presence of both the fluorenyl and piperazine substructures.[10][11] High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.[9]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., TOF, Orbitrap, or Quadrupole).
-
Infusion: Introduce the sample directly into the source via a syringe pump or through an LC system (as described in the HPLC protocol).
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Range: e.g., m/z 100-1000
-
Capillary Voltage: ~3-4 kV
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. If using tandem MS (MS/MS), fragment the parent ion and analyze the resulting daughter ions to verify the structure.
Table 3: Common Fragment Ions in Piperazine Derivatives
| Ion Description | Typical m/z Value |
| Molecular Ion [M]⁺ or [M+H]⁺ | Varies (Full Molecular Weight) |
| Piperazine Ring Fragments | Varies based on substitution |
| Fluorenyl Cation [C₁₃H₉]⁺ | 165 |
| Benzyl Cation (if present) | 91 |
X-ray Crystallography: Absolute Structure Determination
Application Note: Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise spatial arrangement of its atoms in the solid state.[12] This technique is invaluable for confirming connectivity, stereochemistry, and observing intermolecular interactions like hydrogen bonding. For piperazine derivatives, it can definitively establish the conformation (e.g., chair or boat) of the piperazine ring and the relative orientation of the substituents in the crystal lattice.[5][13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the fluorenyl-piperazine derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using MoKα radiation (λ = 0.71073 Å).[5]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine it against F² using full-matrix least-squares.[5]
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles. Visualize the molecular structure and its packing in the crystal lattice.
Table 4: Representative Crystallographic Data
| Parameter | Example Value |
| Crystal System | Monoclinic[5][13] |
| Space Group | P2₁/c[5] |
| Unit Cell Dimensions (a, b, c) | a = 7-25 Å, b = 7-18 Å, c = 7-15 Å[5][13] |
| Resolution | < 1.0 Å |
| Final R1 value | < 0.05 |
Integrated Analytical Workflow and Data Relationships
A combination of these analytical techniques is required for the full and unambiguous characterization of a fluorenyl-piperazine derivative. The workflow typically begins with chromatographic methods for purification and purity assessment, followed by spectroscopic and spectrometric methods for structural elucidation.
Caption: General experimental workflow for characterizing fluorenyl-piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Versatile Role of 1-(9H-Fluoren-9-yl)piperazine in Organic Synthesis
Introduction
1-(9H-Fluoren-9-yl)piperazine is a versatile bifunctional molecule increasingly utilized as a key building block in the landscape of organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural architecture, combining a bulky, rigid fluorenyl group with a reactive piperazine moiety, offers synthetic chemists a valuable scaffold for the construction of complex molecules with diverse biological activities. The fluorenyl group can serve as a sterically demanding substituent, influencing the conformational properties of the final compound, while the secondary amine of the piperazine ring provides a convenient handle for further functionalization through reactions such as N-alkylation, N-arylation, and amidation. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.
Application in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, and their dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The development of JNK inhibitors is therefore a promising therapeutic strategy.
The this compound moiety can be incorporated into inhibitor scaffolds to explore structure-activity relationships (SAR) and optimize potency and selectivity. The bulky fluorenyl group can occupy specific hydrophobic pockets within the kinase active site, contributing to the overall binding affinity.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of a key intermediate in the development of JNK inhibitors, starting from this compound.
Protocol 1: Synthesis of 1-(4-(9H-Fluoren-9-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
This protocol outlines the synthesis of an indolyl-glyoxylamide derivative of this compound, a scaffold present in some JNK inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2-(1H-indol-3-yl)-2-oxoacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of 2-(1H-indol-3-yl)-2-oxoacetyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, eluting with a gradient of hexanes and ethyl acetate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the JNK inhibitor intermediate.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| This compound | 2-(1H-indol-3-yl)-2-oxoacetyl chloride | Triethylamine | DCM | 16 hours | 0 °C to RT | 75% |
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the components in the synthesis.
Caption: Synthetic workflow for the preparation of a JNK inhibitor intermediate.
Application Notes and Protocols for Novel Neurological Drug Candidates with a Fluorenyl-Piperazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development of novel neurological drug candidates centered around a fluorenyl-piperazine core. This chemical scaffold has shown significant promise in targeting dopamine receptors, particularly the D3 subtype, which is implicated in a range of neurological and psychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[1][2][3] The information presented herein is intended to guide researchers in the synthesis, pharmacological evaluation, and characterization of these promising compounds.
A key exemplar of this class is NGB 2904, a potent and selective dopamine D3 receptor antagonist.[4][5] This document will leverage data and protocols related to NGB 2904 and its analogs to provide a comprehensive guide for developing novel drug candidates.
Data Presentation
Table 1: In Vitro Pharmacological Profile of NGB 2904
| Target | Assay Type | Value | Unit | Reference |
| Dopamine D3 Receptor | Binding Affinity (Ki) | 1.4 | nM | [4][5] |
| Dopamine D2 Receptor | Binding Affinity (Ki) | 217 | nM | [4][5] |
| Serotonin 5-HT2 Receptor | Binding Affinity (Ki) | 223 | nM | [4][5] |
| Adrenergic α1 Receptor | Binding Affinity (Ki) | 642 | nM | [4][5] |
| Dopamine D4 Receptor | Binding Affinity (Ki) | >5000 | nM | [4][5] |
| Dopamine D1 Receptor | Binding Affinity (Ki) | >10000 | nM | [4][5] |
| Dopamine D5 Receptor | Binding Affinity (Ki) | >10000 | nM | [4][5] |
| Dopamine D3 Receptor | Functional Antagonism (IC50) | 6.8 | nM | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of NGB 2904 in Rodents
| Parameter | Route of Administration | Value | Unit | Reference |
| Elimination Half-Life (t½) | Intravenous | 1.49 - 3.27 | hours | [6] |
| Volume of Distribution (Vd) | Intravenous | 5.95 - 14.19 | L/kg | [6] |
| Brain-to-Plasma Ratio | Intravenous | 2.93 - 11.81 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide (NGB 2904)
This protocol is based on the methodology described by Yuan et al., 1998.
Materials:
-
9H-fluorene-2-carboxylic acid
-
1-(2,3-Dichlorophenyl)piperazine
-
1,4-Dibromobutane
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine:
-
To a solution of 1-(2,3-dichlorophenyl)piperazine and excess 1,4-dibromobutane in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction, filter, and concentrate the filtrate.
-
The resulting intermediate is then reacted with a source of ammonia (e.g., sodium azide followed by reduction) to yield the primary amine.
-
Purify the product by column chromatography.
-
-
Amide Coupling to form NGB 2904:
-
Dissolve 9H-fluorene-2-carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain NGB 2904.
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific binding control: A high concentration of a known D3 antagonist (e.g., 10 µM haloperidol or eticlopride).
-
Test compounds (fluorenyl-piperazine derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus (cell harvester).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, non-specific binding control, or the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membranes to each well. The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of any competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: Dopamine D3 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of D2-like receptor activation.
Materials:
-
A cell line co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or ELISA-based kits).
-
Dopamine or a selective D3 agonist (e.g., quinpirole).
-
Test compounds (fluorenyl-piperazine derivatives) at various concentrations.
-
Forskolin (to stimulate cAMP production).
-
Cell culture medium.
-
Reagents for the chosen cAMP detection method (e.g., luciferase substrate, HTRF reagents, or ELISA kit components).
-
Luminometer or a suitable plate reader.
Procedure:
-
Cell Plating:
-
Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specific period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of the D3 agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin to all wells except the basal control.
-
Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells (if required by the detection method) and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value of the antagonist using non-linear regression analysis.
-
Visualizations
Caption: A streamlined workflow for the discovery and development of novel neurological drug candidates.
References
- 1. The dopamine D3 receptor antagonist NGB 2904 increases spontaneous and amphetamine-stimulated locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor and schizophrenia: a widened scope for the immune hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D3 dopamine receptor, behavioral sensitization, and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-(9H-fluoren-9-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(9H-fluoren-9-yl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route involving the reaction of 9-bromofluorene with piperazine.
Issue 1: Low Yield of the Desired Mono-substituted Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction for better mono-substitution?
Answer: Low yields of the mono-substituted product are often due to the formation of the di-substituted byproduct, 1,4-bis(9H-fluoren-9-yl)piperazine, or incomplete reaction. Here are several strategies to enhance the selectivity for mono-substitution:
-
Excess Piperazine: Employing a significant molar excess of piperazine (typically 5-10 equivalents) relative to 9-bromofluorene is the most common strategy. This statistically favors the reaction of 9-bromofluorene with an un-substituted piperazine molecule.
-
Slow Addition of 9-Bromofluorene: Adding the 9-bromofluorene solution dropwise to the piperazine solution at a controlled temperature can help maintain a high effective concentration of piperazine, thereby minimizing di-substitution.
-
Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures can increase the rate of the second substitution, leading to more di-substituted product.
-
Choice of Base: While piperazine itself acts as a base to neutralize the HBr formed during the reaction, an additional non-nucleophilic base like potassium carbonate can be used. This ensures that a sufficient amount of free piperazine is available for the primary reaction.
Issue 2: Presence of a Significant Amount of Di-substituted Byproduct
Question: I am observing a significant amount of a high-molecular-weight impurity, likely 1,4-bis(9H-fluoren-9-yl)piperazine. How can I minimize its formation and remove it from my product?
Answer: The formation of the di-substituted byproduct is a common challenge.
Minimizing Formation:
-
As mentioned in the previous point, using a large excess of piperazine and slow addition of 9-bromofluorene are crucial to disfavor the formation of the di-substituted product.
Removal:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the mono- and di-substituted products. The di-substituted product is significantly less polar and will elute first. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic products) can be employed.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. The di-substituted product may have different solubility properties, allowing for its separation.
Issue 3: Formation of an Unidentified Impurity with a Lower Molecular Weight
Question: My reaction mixture shows an impurity that is less polar than the starting material and the desired product. What could this be and how can I avoid it?
Answer: This impurity is likely dibenzofulvene, which is formed via an elimination reaction of 9-bromofluorene. Piperazine, being a base, can promote the elimination of HBr from 9-bromofluorene.
Avoidance:
-
Control of Basicity and Temperature: Using a milder base or ensuring the reaction temperature does not exceed ambient conditions can help suppress this elimination side reaction.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can favor the formation of dibenzofulvene. Monitoring the reaction by TLC or LC-MS and stopping it once the starting material is consumed is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general protocol involves the reaction of 9-bromofluorene with a large excess of piperazine.
Experimental Protocol: Mono-N-alkylation of Piperazine with 9-Bromofluorene
Materials:
-
9-Bromofluorene (1 equivalent)
-
Piperazine (5-10 equivalents)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)
-
Optional: Anhydrous Potassium Carbonate (2 equivalents)
Procedure:
-
In a round-bottom flask, dissolve piperazine (and potassium carbonate, if used) in the chosen solvent.
-
In a separate flask, dissolve 9-bromofluorene in a minimal amount of the same solvent.
-
Slowly add the 9-bromofluorene solution to the piperazine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of 9-bromofluorene), filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.
-
Purify the crude product by silica gel column chromatography.
Q2: How can I effectively remove the large excess of piperazine after the reaction?
A2: Removing the unreacted piperazine is a critical purification step.
-
Acid Wash: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine and the desired product will be extracted into the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Vacuum Distillation/Sublimation: If the desired product is not volatile, excess piperazine can be removed under high vacuum, sometimes with gentle heating.
Q3: What are the key analytical techniques to monitor the reaction and characterize the product?
A3:
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material (9-bromofluorene) and the formation of the product. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of triethylamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the desired product and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.
Data Presentation
The following table summarizes the common side products and their distinguishing characteristics.
| Compound | Structure | Typical TLC Rf | Notes |
| This compound | C₁₇H₁₈N₂ | Moderate | Desired product. |
| 1,4-bis(9H-fluoren-9-yl)piperazine | C₃₀H₂₆N₂ | High | Di-substitution byproduct. Less polar than the mono-substituted product. |
| Dibenzofulvene | C₁₃H₈ | High | Elimination byproduct. Non-polar. |
| 9-Bromofluorene | C₁₃H₉Br | High | Starting material. |
| Piperazine | C₄H₁₀N₂ | Low | Excess reagent. Very polar. |
Visualization
The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Managing Diketopiperazine Formation in Fmoc-SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with diketopiperazine (DKP) formation, a common side reaction in Fmoc-based peptide synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize this unwanted side reaction and improve the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of Fmoc-SPPS?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. The deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine). This reaction cleaves the dipeptide from the resin, leading to a truncated peptide and a significant reduction in the overall yield of the desired full-length peptide.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Sequences containing a proline residue at the second position from the C-terminus are particularly prone to DKP formation.[2][3] This is because the cyclic nature of proline's side chain pre-disposes the dipeptide to the cis-conformation required for cyclization. Other secondary amino acids, such as sarcosine, in the second position also increase the risk of DKP formation.
Q3: How can I detect DKP formation in my synthesis?
A3: DKP formation can be detected by a lower than expected yield of the final peptide. Additionally, the cleaved DKP byproduct can often be observed as a distinct peak in the HPLC analysis of the crude peptide product after cleavage from the resin. LC-MS analysis of this peak will show a mass corresponding to the cyclic dipeptide.
Q4: What is the role of an Fmoc-piperazine unit in peptide synthesis?
A4: Fmoc-piperazine can be incorporated into a peptide chain to serve several purposes. It can act as a conformational constraint, be used as a linker to attach other molecules, or serve as a scaffold for creating peptidomimetics.[4] Its incorporation can alter the secondary structure of a peptide and potentially improve its stability against enzymatic degradation.[4]
Troubleshooting Guide: Preventing Diketopiperazine Formation
This guide provides solutions to common problems encountered during Fmoc-SPPS that are related to DKP formation.
| Issue | Probable Cause | Recommended Solutions |
| Low final peptide yield, especially for Pro-containing sequences. | High incidence of DKP formation leading to cleavage of the dipeptide from the resin. | - Modify the Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a less basic and more sterically hindered deprotection solution. A highly effective alternative is a cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[5] - Use a Sterically Hindered Resin: Employ a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, which physically hinders the back-biting cyclization reaction.[6] - Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate. |
| Presence of a major impurity peak corresponding to the DKP in crude HPLC. | The synthesis conditions are favorable for the intramolecular cyclization reaction. | - Optimize Deprotection Time and Temperature: Reduce the Fmoc deprotection time to the minimum required for complete removal of the Fmoc group. Performing the deprotection and coupling steps at a lower temperature (e.g., 0°C) can also slow down the rate of DKP formation.[2] - In Situ Neutralization: Minimize the time the N-terminal amine is free by performing an in situ neutralization protocol where the coupling reagents are added before or simultaneously with the neutralization base. |
| Incomplete coupling when incorporating an Fmoc-piperazine unit. | The secondary amine of the piperazine ring can be less reactive than a primary amine. | - Use a More Potent Coupling Reagent: Employ a stronger coupling agent such as HATU or HCTU to ensure complete acylation of the piperazine nitrogen. - Increase Coupling Time and Equivalents: Extend the coupling reaction time and use a higher excess of the activated amino acid to drive the reaction to completion. |
Quantitative Data on DKP Formation
The choice of deprotection reagent significantly impacts the extent of DKP formation. The following table summarizes the percentage of DKP formation with different deprotection cocktails for a DKP-prone sequence.
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
| 2% DBU, 5% Piperazine/NMP | Drastically reduced compared to 20% piperidine/DMF |
Data adapted from a study on a DKP-susceptible peptide on 2-Cl-trityl resin.[5]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (for comparison)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin using N,N'-diisopropylethylamine (DIPEA) in DCM.
-
Capping: After coupling, cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a standard coupling reagent like HBTU/HOBt with DIPEA in DMF.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze the crude product by HPLC to quantify DKP formation.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin Swelling and First Amino Acid Loading: Follow steps 1-3 from Protocol 1.
-
Fmoc Deprotection (Optimized):
-
Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP.
-
Treat the resin with the optimized deprotection solution for 5 minutes.
-
Drain and repeat the treatment with a fresh portion of the deprotection solution for another 10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP.
-
Second Amino Acid Coupling: Proceed with the coupling of the second amino acid as described in Protocol 1.
-
Cleavage and Analysis: Cleave and analyze the product as in Protocol 1. A significant reduction in the DKP byproduct should be observed.
Protocol 3: Incorporation of an Fmoc-Piperazine Unit
-
Resin Preparation: Start with a resin-bound amino acid that has undergone Fmoc deprotection.
-
Activation of Fmoc-piperazine: In a separate vessel, dissolve Fmoc-piperazine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[4]
-
Coupling: Add the activated Fmoc-piperazine solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the piperazine nitrogen using the standard or optimized deprotection protocol to proceed with the peptide chain elongation.
Visual Guides
Caption: Mechanism of diketopiperazine (DKP) formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for preventing DKP formation.
References
Technical Support Center: Synthesis of 1-(9H-fluoren-9-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(9H-fluoren-9-yl)piperazine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Reagent Stoichiometry | Use a significant excess of piperazine (2 to 5 equivalents) relative to 9-bromofluorene to favor the mono-alkylation product and outcompete the formation of the di-alkylated byproduct. |
| Inappropriate Base | Employ a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HBr formed during the reaction without competing with piperazine as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents. |
| Poor Solvent Choice | Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to ensure the solubility of both piperazine and 9-bromofluorene. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Decomposition of 9-bromofluorene | 9-Bromofluorene can be unstable, especially at elevated temperatures or in the presence of strong bases. Ensure the purity of the starting material and consider adding it slowly to the reaction mixture. |
Issue 2: Formation of Significant Amounts of Di-alkylated Byproduct (1,4-bis(9H-fluoren-9-yl)piperazine)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | As mentioned above, a large excess of piperazine is the most effective way to minimize di-alkylation. |
| Rapid Addition of Electrophile | Add the 9-bromofluorene solution dropwise to the piperazine solution over an extended period. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the already mono-substituted piperazine. |
| High Reaction Concentration | Running the reaction at a lower concentration can also favor mono-alkylation. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution of Product and Byproducts | Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) with a small percentage of a basic modifier like triethylamine can help in separating the mono- and di-alkylated products. |
| Product is Water-Soluble as a Salt | During aqueous workup, the product may remain in the aqueous layer as a salt. Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., NaOH or K₂CO₃) to deprotonate the piperazine nitrogen, making the product more soluble in organic solvents for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the direct N-alkylation of piperazine with 9-bromofluorene. This involves reacting an excess of piperazine with 9-bromofluorene in the presence of a base and a suitable solvent.
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
To favor mono-alkylation, you should:
-
Use a large excess of piperazine (2-5 equivalents).
-
Add the 9-bromofluorene slowly to the reaction mixture.
-
Work at a lower reaction concentration.
Q3: What are the recommended bases and solvents for this reaction?
-
Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred. Anhydrous potassium carbonate (K₂CO₃) is also a good option.
-
Solvents: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are recommended to ensure good solubility of the reactants.
Q4: What are the typical reaction temperatures and times?
A starting temperature of 60-80°C is recommended. The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q5: Are there any alternative synthetic routes to consider?
While direct alkylation is common, an alternative is to use a mono-protected piperazine, such as N-Boc-piperazine. The 9-fluorenyl group is introduced on the unprotected nitrogen, followed by the deprotection of the Boc group. This multi-step process can offer better control and higher purity of the final product, although it is less atom-economical.
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazine with 9-Bromofluorene
Materials:
-
Piperazine (5 equivalents)
-
9-Bromofluorene (1 equivalent)
-
Triethylamine (2 equivalents)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add piperazine and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve 9-bromofluorene in anhydrous acetonitrile.
-
Add the 9-bromofluorene solution dropwise to the piperazine solution over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of 9-bromofluorene), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine.
Protocol 2: Synthesis using Mono-Boc-Piperazine
Step 1: N-Alkylation of N-Boc-piperazine
-
Follow the procedure in Protocol 1, but use N-Boc-piperazine (1 equivalent) and 9-bromofluorene (1.1 equivalents) with potassium carbonate (2 equivalents) as the base in DMF.
-
After workup, the crude N-Boc-1-(9H-fluoren-9-yl)piperazine is obtained and can be purified by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-1-(9H-fluoren-9-yl)piperazine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation (Illustrative)
| Piperazine:9-Bromofluorene Ratio | Expected Mono-alkylation Yield | Expected Di-alkylation Byproduct |
| 1:1 | Low to Moderate | High |
| 3:1 | Moderate to Good | Moderate |
| 5:1 | Good to High | Low |
Note: These are expected trends. Actual yields will vary based on other reaction conditions.
Table 2: Common Solvents and Bases for N-Alkylation of Piperazine
| Solvent | Base | Typical Temperature Range (°C) | Comments |
| Acetonitrile (ACN) | Triethylamine (TEA), DIPEA, K₂CO₃ | 60-80 | Good general-purpose solvent. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Room Temperature to 80 | Higher boiling point, good for less reactive electrophiles. |
| Dichloromethane (DCM) | Triethylamine (TEA), DIPEA | Room Temperature | Lower boiling point, may require longer reaction times. |
Visualizations
Caption: General experimental workflow for the direct N-alkylation synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis of this compound.
Technical Support Center: Purifying Basic Piperazine Compounds on Silica Gel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of basic piperazine compounds using silica gel chromatography.
Troubleshooting Guides
Issue: My piperazine compound is streaking or tailing on the TLC plate and column.
This is the most common issue when purifying basic compounds on standard silica gel. The basic nitrogen atoms in the piperazine ring strongly interact with the acidic silanol groups on the surface of the silica, leading to poor peak shape and separation.[1][2][3]
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent. This additive will compete with your piperazine compound for the active sites on the silica gel, minimizing unwanted interactions.[2][4]
-
Silica Gel Deactivation: You can neutralize the acidic sites on the silica gel before running your column.
-
Change the Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.
Issue: My piperazine compound won't elute from the column (stuck at the baseline).
This is an extreme case of the strong interaction between the basic compound and the acidic silica gel.
Solutions:
-
Increase Eluent Polarity and Basicity: Drastically increase the concentration of the polar solvent (e.g., methanol) in your eluent system and ensure a basic modifier (like TEA or NH₄OH) is present.
-
Use a Different Stationary Phase: As mentioned above, switching to basic alumina or reverse-phase silica may be necessary for highly basic piperazine derivatives.[7][8]
Issue: The fractions are clean, but my yield is low.
Low yield can be due to irreversible adsorption of your compound onto the silica gel or decomposition on the acidic stationary phase.
Solutions:
-
Deactivate the Silica Gel: This is crucial to prevent degradation of acid-sensitive compounds.[5][6]
-
Check for Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.[9]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of piperazine?
Piperazine has two pKa values: approximately 5.35 and 9.73.[10][11] This indicates that it is a basic compound.
Q2: Why do basic compounds like piperazine tail on silica gel?
The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms of piperazine can be protonated by these groups, leading to strong ionic interactions that cause tailing and poor separation.[1][3]
Q3: What is a good starting solvent system for purifying a piperazine derivative?
A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][12] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Remember to include a basic modifier like 0.5-1% triethylamine.
Q4: How do I perform a "dry loading" of my sample?
Dry loading is useful if your sample is not very soluble in the starting eluent.[13]
-
Dissolve your crude compound in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[6]
Q5: Can I use other bases besides triethylamine or ammonium hydroxide?
While TEA and NH₄OH are the most common, other amine bases like pyridine can also be used. However, their effectiveness and potential to interfere with analysis should be considered.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Piperazine pKa1 | 5.33 - 5.35 | [10][11][14] |
| Piperazine pKa2 | 9.73 | [10][11][14] |
| Triethylamine in Eluent | 0.1 - 2.0% | [2] |
| Ammonium Hydroxide in Methanol | 1 - 10% of a 10% solution | [2][4] |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of your starting eluent (e.g., 98:2 DCM:MeOH with 1% TEA) through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve your crude piperazine compound in a minimal amount of the starting eluent and load it onto the top of the column. Alternatively, perform a dry load as described in the FAQs.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution (Optional): If your compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified compound.
Protocol 2: Deactivation of Silica Gel
-
Pack the Column: Pack a column with silica gel as you normally would.
-
Deactivating Wash: Prepare a solvent system containing your chosen base (e.g., hexane with 2% TEA).
-
Flush the Column: Pass 3-5 column volumes of the deactivating wash through the column.
-
Equilibrate: Flush the column with your starting eluent (which may or may not contain a basic modifier) until the eluent runs clear and the pH is stable.
-
Proceed with Chromatography: Load your sample and run the column as described in Protocol 1.[5][6]
Visualizations
Caption: Troubleshooting workflow for piperazine purification.
Caption: Interaction between basic piperazine and acidic silica gel.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. uregina.ca [uregina.ca]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1-(9H-Fluoren-9-yl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of byproducts from the reaction of 9-bromofluorene and piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction occurring between 9-bromofluorene and piperazine?
A1: The reaction is a nucleophilic substitution where the secondary amine of piperazine acts as a nucleophile, displacing the bromide from 9-bromofluorene to form the desired product, 1-(9H-fluoren-9-yl)piperazine.
Q2: What are the most common byproducts in this reaction?
A2: The most common byproducts are unreacted starting materials (9-bromofluorene and piperazine) and the di-substituted product, 1,4-bis(9H-fluoren-9-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted with a 9-bromofluorene molecule.
Q3: How can the formation of the di-substituted byproduct be minimized?
A3: To favor the formation of the mono-substituted product, a significant excess of piperazine relative to 9-bromofluorene should be used. This increases the probability that a 9-bromofluorene molecule will react with an un-substituted piperazine molecule rather than the already substituted product.
Q4: What analytical techniques are best for monitoring the reaction progress and identifying products and byproducts?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are ideal for identifying the final product and any impurities.
Q5: What are the general safety precautions to be taken during this experiment?
A5: 9-Bromofluorene is a skin and eye irritant. Piperazine is corrosive and can cause skin burns. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Extend the reaction time or gently heat the mixture if the reaction is slow at room temperature. - Confirm the quality of the starting materials. |
| Low reactivity of starting materials. | Consider using a higher boiling point solvent to allow for a higher reaction temperature. | |
| High Percentage of Di-substituted Byproduct | Incorrect stoichiometry. | Use a larger excess of piperazine (e.g., 5-10 equivalents). |
| Reaction temperature is too high. | Run the reaction at a lower temperature to improve selectivity for the mono-substituted product. | |
| Difficulty in Separating Product from Byproducts | Ineffective purification method. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. |
| Product is Contaminated with Unreacted 9-Bromofluorene | Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a less polar eluent system during column chromatography to effectively separate the non-polar 9-bromofluorene from the more polar product. |
| Product is Contaminated with Piperazine | Inefficient work-up. | - During the work-up, wash the organic layer with water or brine to remove the water-soluble piperazine. - An acid wash (e.g., dilute HCl) can also be used to extract the basic piperazine into the aqueous layer. |
Experimental Protocols
Synthesis of this compound
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
9-Bromofluorene
-
Piperazine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 9-bromofluorene (1 equivalent) in anhydrous acetonitrile.
-
Add a large excess of anhydrous piperazine (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Thin-Layer Chromatography (TLC) Analysis
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 20% ethyl acetate in hexane).
-
Spot the crude reaction mixture, a standard of 9-bromofluorene, and the collected column fractions onto a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm). Fluorene-containing compounds will appear as dark spots on a fluorescent background.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 9-Bromofluorene | 245.11 | 342 | 102-104 |
| Piperazine | 86.14 | 146 | 106-110 |
| This compound | 250.34 | N/A | N/A |
| 1,4-bis(9H-Fluoren-9-yl)piperazine | 414.53 | N/A | N/A |
Table 2: Typical TLC Rf Values (20% Ethyl Acetate in Hexane)
| Compound | Approximate Rf Value |
| 9-Bromofluorene | 0.8 - 0.9 |
| 1,4-bis(9H-Fluoren-9-yl)piperazine | 0.5 - 0.6 |
| This compound | 0.2 - 0.3 |
| Piperazine | 0.0 (at the baseline) |
Table 3: Representative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.75 - 7.20 | m | 8H | Aromatic protons (fluorenyl) |
| 5.05 | s | 1H | Methine proton (fluorenyl C9-H) | |
| 2.90 - 2.60 | m | 8H | Piperazine protons | |
| 1.90 | br s | 1H | Piperazine N-H | |
| 1,4-bis(9H-Fluoren-9-yl)piperazine | 7.80 - 7.25 | m | 16H | Aromatic protons (fluorenyl) |
| 5.10 | s | 2H | Methine protons (fluorenyl C9-H) | |
| 2.70 - 2.50 | m | 8H | Piperazine protons |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
stability issues and degradation of Fmoc-piperazine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Fmoc-piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-piperazine and what are its primary applications?
A1: Fmoc-piperazine is a derivative of piperazine where one of the nitrogen atoms is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy makes it a valuable building block in various chemical syntheses. Its primary applications include its use as a linker or scaffold in the synthesis of peptidomimetics and for introducing a piperazine moiety into a peptide backbone to alter its structure and improve proteolytic stability[1].
Q2: What are the recommended storage conditions for Fmoc-piperazine derivatives?
A2: To ensure long-term stability, Fmoc-piperazine derivatives, such as Fmoc-piperazine hydrochloride, should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C[2]. It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: What are the main degradation pathways for Fmoc-piperazine derivatives?
A3: The two primary degradation pathways for Fmoc-piperazine derivatives are:
-
Base-catalyzed cleavage: The Fmoc group is intentionally labile to basic conditions. Exposure to bases, even weak ones, can lead to the removal of the Fmoc group, yielding dibenzofulvene and the unprotected piperazine. This is the principle behind its use in solid-phase peptide synthesis (SPPS)[3].
-
Hydrolysis: The carbamate linkage between the Fmoc group and the piperazine nitrogen can undergo hydrolysis, particularly in aqueous solutions. This process can be accelerated in the presence of acids or bases[4].
Q4: How stable is the Fmoc group to acidic conditions?
A4: The Fmoc group is notably stable under acidic conditions. This property allows for its use in orthogonal protection strategies where other protecting groups, such as the acid-labile Boc (tert-butyloxycarbonyl) group, can be selectively removed without affecting the Fmoc group[3].
Troubleshooting Guide
Problem 1: Suspected Degradation of Solid Fmoc-Piperazine Reagent
-
Symptoms:
-
The reagent appears discolored (yellowish) instead of white.
-
Inconsistent or poor performance in coupling reactions.
-
Presence of unexpected impurities in the final product.
-
-
Possible Causes:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can lead to degradation.
-
Age of Reagent: Over time, even under proper storage, slow degradation can occur.
-
Contamination: The reagent may have been contaminated with basic or acidic substances.
-
-
Solutions:
-
Visual Inspection: Check the appearance of the solid. Any significant deviation from a white, crystalline powder is a sign of potential degradation.
-
Purity Check by HPLC: Perform a High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of the reagent. A fresh, high-purity sample should show a single major peak. The presence of multiple peaks indicates impurities or degradation products.
-
Use Fresh Reagent: If degradation is suspected, it is best to use a fresh bottle of the reagent.
-
Problem 2: Incomplete or Failed Coupling Reaction with Fmoc-Piperazine
-
Symptoms:
-
Kaiser test is positive after the coupling step, indicating unreacted free amines on the resin.
-
Mass spectrometry of the final product shows a truncated sequence (missing the piperazine moiety and subsequent residues).
-
-
Possible Causes:
-
Degraded Fmoc-Piperazine: The reagent may have partially or fully degraded, reducing the concentration of the active compound.
-
Suboptimal Activation/Coupling Conditions: The activation of the carboxylic acid on the resin or the subsequent coupling of Fmoc-piperazine may be inefficient.
-
Steric Hindrance: The peptide sequence on the resin may be sterically hindered, preventing efficient coupling.
-
-
Solutions:
-
Verify Reagent Quality: As a first step, ensure the Fmoc-piperazine reagent is of high purity using HPLC.
-
Optimize Coupling Conditions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-piperazine.
-
Extend Coupling Time: Increase the reaction time to allow for complete coupling.
-
Use a Different Coupling Reagent: Consider using a more potent coupling reagent.
-
-
Monitor the Reaction: After the coupling step, perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
-
Problem 3: Formation of an Insoluble Precipitate During Fmoc Deprotection with Piperazine
-
Symptoms:
-
A white precipitate forms when using a piperazine solution for Fmoc deprotection, which can clog filters and hinder the synthesis process.
-
-
Possible Causes:
-
This precipitate is likely 1,4-bis(9H-fluoren-9-ylmethyl)piperazine , which is formed when a second molecule of dibenzofulvene (the byproduct of Fmoc cleavage) reacts with the newly formed 1-(9H-fluoren-9-ylmethyl)piperazine adduct[5][6]. This side product is poorly soluble in common SPPS solvents like DMF.
-
-
Solutions:
-
Alter the Deprotection Cocktail: The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can help to minimize the formation of this precipitate. A commonly used mixture is 2% DBU and 5% piperazine in NMP (N-Methyl-2-pyrrolidone)[5][6].
-
Change the Solvent: Switching from DMF to NMP can also help to alleviate the formation of the insoluble precipitate[5][6].
-
Quantitative Data on Stability and Degradation
Due to a lack of specific forced degradation studies on Fmoc-piperazine, the following tables provide analogous data from studies on piperazine under thermal and oxidative stress (relevant to the stability of the piperazine ring) and comparative data on the use of piperazine for Fmoc deprotection.
Table 1: Thermal Degradation of Piperazine (PZ) in Aqueous Solution
| Temperature (°C) | Initial PZ Concentration | CO2 Loading (mol CO2/mol alkalinity) | First-Order Rate Constant (k) (s⁻¹) | Reference |
| 150 | 8 m | 0.3 | 6.12 x 10⁻⁹ | [7] |
| 145 | 5% wt | - | 2.24 x 10⁻⁹ | [8] |
| 160 | 5% wt | - | 1.09 x 10⁻⁸ | [8] |
| 175 | 5% wt | - | 2.27 x 10⁻⁷ | [8] |
Note: These conditions are from CO2 capture studies and are significantly harsher than typical storage or synthesis conditions for Fmoc-piperazine. They are presented to illustrate the inherent thermal stability of the piperazine ring.
Table 2: Major Products from Thermal Degradation of Piperazine at 135-175°C
| Degradation Product | Abundance | Reference |
| N-formylpiperazine | Most abundant | [7][9] |
| Ammonium | Abundant | [7][9] |
| N-(2-aminoethyl)piperazine | Abundant | [7][9] |
| 2-imidazolidone | Abundant | [9] |
Table 3: Comparison of Deprotection Reagents in Fmoc-SPPS of Peptide NBC112
| Deprotection Reagent | Total Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference |
| 20% 4-methylpiperidine in DMF | 73.2 | 47.6 | 34.9 | |
| 20% Piperidine in DMF | 72.0 | 43.6 | 31.3 | |
| 10% Piperazine in 9:1 DMF/Ethanol | 53.6 | 57.7 | 31.0 |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of Fmoc-Piperazine
This protocol provides a general method to assess the purity of an Fmoc-piperazine derivative.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Solvent: 50% acetonitrile in water
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-piperazine derivative in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Primary degradation pathways of Fmoc-piperazine derivatives.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up the synthesis of 1-(9H-fluoren-9-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(9H-fluoren-9-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and scaling up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the N-alkylation of piperazine with a suitable 9-halofluorene, typically 9-bromofluorene. This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: A major challenge in this synthesis is the formation of the di-substituted byproduct, 1,4-bis(9H-fluoren-9-yl)piperazine. How can I favor the formation of the desired mono-substituted product?
Controlling the reaction to favor mono-substitution is a critical challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Here are several strategies to enhance the yield of the mono-substituted product:
-
Stoichiometry Control : A large excess of piperazine (typically 5-10 equivalents) relative to 9-bromofluorene is a common and effective strategy. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the already substituted product.
-
Slow Addition : Adding the 9-bromofluorene solution dropwise to the piperazine solution at a controlled rate helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the probability of a second alkylation event on the already formed product.
-
Use of a Protecting Group : A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.
Q3: What are the recommended solvents and bases for this reaction?
The choice of solvent and base is crucial for the reaction's success.
-
Solvents : Polar aprotic solvents are generally preferred. Acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.
-
Bases : Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed to neutralize the HBr formed during the reaction. Organic bases such as triethylamine (TEA) can also be used. The base should be anhydrous to prevent side reactions.
Q4: I am observing a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors:
-
Incomplete Reaction : The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a prolonged period, consider increasing the reaction temperature or using a stronger base.
-
Poor Solubility of Reagents : Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like DMF.
-
Side Reactions : Besides di-substitution, other side reactions might occur. The stability of the starting materials and product under the reaction conditions should be considered.
-
Work-up and Purification Issues : The product may be lost during the extraction or purification steps. The basic nature of piperazine derivatives can lead to solubility in aqueous layers if the pH is not appropriately controlled.
Q5: What are the most effective methods for purifying this compound?
The purification of piperazine derivatives can be challenging due to their basicity.
-
Acid-Base Extraction : This is a useful technique to separate the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Column Chromatography : Silica gel column chromatography is a common method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic compound on the acidic silica gel) is often effective.
-
Crystallization : If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Ineffective base | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃. Ensure at least 2 equivalents are used. |
| Low reaction temperature | Increase the reaction temperature, for example, to 60-80 °C. | |
| Poor solubility of reagents | Switch to a more polar aprotic solvent such as DMF. | |
| Significant Di-substitution Observed | Incorrect stoichiometry | Use a large excess of piperazine (5-10 equivalents). |
| Rapid addition of 9-bromofluorene | Add the 9-bromofluorene solution slowly to the reaction mixture. | |
| High reaction temperature | Consider running the reaction at a lower temperature to improve selectivity. | |
| Product is Difficult to Extract from Aqueous Layer | Product is protonated and water-soluble | Basify the aqueous layer to a pH of 10-12 with a base like NaOH or K₂CO₃ before extraction. |
| Product Streaks on TLC Plate | Basic nature of the product interacting with acidic silica | Add a small amount of triethylamine (0.1-1%) to the chromatography eluent. |
| Presence of Unreacted 9-bromofluorene | Insufficient reaction time or temperature | Increase the reaction time and/or temperature and monitor by TLC. |
| Deactivation of piperazine | Ensure piperazine is not degraded and is of good quality. |
Experimental Protocols
Protocol 1: Direct N-alkylation of Piperazine with 9-Bromofluorene
This protocol focuses on maximizing the yield of the mono-substituted product by using an excess of piperazine.
Materials:
-
Piperazine (10 equivalents)
-
9-Bromofluorene (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a condenser, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
In a separate flask, dissolve 9-bromofluorene in a minimal amount of anhydrous acetonitrile.
-
Slowly add the 9-bromofluorene solution to the stirred piperazine suspension at room temperature over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford this compound.
Protocol 2: Mono-alkylation using N-Boc-piperazine
This protocol ensures mono-alkylation by using a protected piperazine.
Step 1: Synthesis of 1-Boc-4-(9H-fluoren-9-yl)piperazine
-
Materials: N-Boc-piperazine (1 equivalent), 9-Bromofluorene (1.1 equivalents), Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Combine N-Boc-piperazine and anhydrous K₂CO₃ in anhydrous MeCN.
-
Add 9-bromofluorene and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, filter the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 2: Deprotection of the Boc Group
-
Materials: 1-Boc-4-(9H-fluoren-9-yl)piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
-
Data Presentation
| Parameter | Direct N-Alkylation | N-Boc Protected Route |
| Typical Yield | 40-60% (can vary significantly) | Generally higher, >70% over two steps |
| Purity after Chromatography | >95% | >98% |
| Key Challenge | Control of di-substitution | Additional protection/deprotection steps |
| Scalability | Moderate, requires large excess of piperazine | Good, more controlled reaction |
Visualizations
Synthesis Workflow and Troubleshooting
minimizing impurities in NMR spectra of fluorenyl-piperazine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the NMR spectra of fluorenyl-piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in the aliphatic region of my 1H NMR spectrum. What could they be?
A1: Unidentified peaks in the aliphatic region often correspond to residual solvents from your reaction or purification steps. Common culprits include ethyl acetate, hexane, dichloromethane, and acetone. Additionally, if you used a protecting group for the piperazine nitrogen (e.g., Boc), incomplete deprotection or byproducts from the deprotection step can result in aliphatic signals. Grease from glassware can also appear as broad signals in this region.
Q2: My aromatic region is complex and difficult to interpret. What are the likely impurities?
A2: A complex aromatic region could indicate the presence of unreacted fluorenyl starting materials, such as 9-fluorenone or a 9-substituted fluorene (e.g., 9-bromofluorene). Byproducts from the reaction, such as dibenzofulvene (a yellow, highly reactive species formed during Fmoc deprotection), can also show aromatic signals. If your synthesis involved a palladium-catalyzed reaction, residual aromatic ligands from the catalyst might be present.
Q3: I suspect I have a dialkylation byproduct. How can I confirm this?
A3: If you are performing an N-alkylation of piperazine with a fluorenyl derivative, the formation of a 1,4-disubstituted piperazine is a common byproduct. In the 1H NMR, you would expect to see a symmetrical pattern for the piperazine protons. Mass spectrometry is an excellent technique to confirm the presence of the dialkylated product by identifying its corresponding molecular ion peak.
Q4: There is a persistent singlet around 1.4 ppm in my 1H NMR spectrum. What is it?
A4: A singlet at approximately 1.4 ppm is highly characteristic of the tert-butyl group of a Boc (tert-butyloxycarbonyl) protecting group. Its presence indicates that the deprotection of your Boc-piperazine intermediate was incomplete.
Q5: How can I remove residual piperazine from my final product?
A5: Residual piperazine can often be removed by an aqueous wash with dilute acid (e.g., 1M HCl), followed by extraction of your product into an organic solvent. Alternatively, purification by column chromatography on silica gel, often with a solvent system containing a small percentage of a basic modifier like triethylamine, can effectively separate the more polar piperazine from your desired product.
Troubleshooting Guides
Issue 1: Presence of Common Solvent Impurities
Symptoms: Your 1H and 13C NMR spectra show peaks that do not correspond to your product.
Possible Causes:
-
Inadequate drying of the product after work-up or column chromatography.
-
Contaminated NMR solvent or tube.
Solutions:
-
Prolonged Drying: Dry your sample under high vacuum for an extended period (several hours to overnight) to remove volatile solvents.
-
Azeotropic Removal: For high-boiling solvents like DMF or DMSO, co-evaporation with a lower-boiling solvent (e.g., toluene) can be effective.
-
Proper Glassware and Solvent Handling: Ensure your NMR tube is clean and dry before use. Use fresh, high-quality deuterated solvent.
Data Presentation: 1H and 13C NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Acetone | 2.05 | 206.7, 29.9 |
| Acetonitrile | 1.94 | 118.7, 1.3 |
| Dichloromethane | 5.32 | 54.0 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.5, 15.5 |
| N,N-Dimethylformamide (DMF) | 8.03 (s), 2.92 (s), 2.75 (s) | 163.2, 36.9, 31.6 |
| Dimethyl Sulfoxide (DMSO) | 2.50 | 40.0 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.8, 21.2, 14.3 |
| Hexane | 1.25, 0.88 | 31.9, 23.0, 14.3 |
| Methanol | 3.31 | 49.5 |
| Toluene | 7.27-7.17 (m), 2.34 (s) | 138.3, 129.6, 128.8, 125.9, 21.4 |
| Water | Variable (typically 1.5-4.8) | - |
Note: Chemical shifts can vary slightly depending on the deuterated solvent used.[1][2][3]
Issue 2: Reaction-Specific Impurities
Symptoms: Your NMR spectrum shows signals consistent with starting materials or byproducts.
Possible Causes:
-
Incomplete reaction.
-
Formation of side products due to reaction conditions.
-
Byproducts from the removal of protecting groups.
Solutions:
-
Optimize Reaction Conditions: Adjust stoichiometry, reaction time, or temperature to drive the reaction to completion.
-
Purification: Employ appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC.
-
Protecting Group Strategy: Ensure complete removal of protecting groups and choose a strategy that minimizes byproduct formation.
Data Presentation: Potential Reaction-Specific Impurities and their 1H NMR Signatures
| Impurity | Typical Synthetic Route | Expected 1H NMR Signals (in CDCl₃) |
| Piperazine | N-alkylation (used in excess) | ~2.8-2.9 ppm (broad singlet) |
| 1,4-bis(fluorenylmethyl)piperazine | N-alkylation | Symmetrical signals for fluorenyl and piperazine protons |
| 9-Fluorenone | Reductive Amination (incomplete) | ~7.2-7.6 ppm (multiplets) |
| 9-Bromofluorene | N-alkylation (unreacted) | ~7.3-7.8 ppm (multiplets), ~5.8 ppm (singlet) |
| Boc-piperazine | Incomplete deprotection | ~3.4 ppm (t), ~2.4 ppm (t), 1.45 ppm (s) |
| Dibenzofulvene-piperidine adduct | Fmoc deprotection with piperidine | Complex aromatic and aliphatic signals |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary.
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Homogenization: Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[4]
-
Transfer: Transfer the homogeneous solution to a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Visualizations
References
addressing racemization during the coupling of fluorenyl-containing moieties
Welcome to the technical support center for addressing challenges associated with the coupling of fluorenyl-containing moieties, a common procedure in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate racemization and other side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of Fmoc-protected amino acids?
A1: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2]
Q2: Which amino acids are most susceptible to racemization during coupling?
A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][3][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[1] Amino acids with electron-withdrawing groups in their side chains are also more susceptible to epimerization.[2]
Q3: How do coupling reagents and additives influence racemization?
A3: The choice of coupling reagent is critical. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[1][5] To suppress racemization, it is highly recommended to use these coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[1][5][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5] Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU) can also cause some racemization, particularly in the presence of a strong tertiary base.[1][5]
Q4: What is the role of the base in racemization, and which bases are recommended?
A4: The type and concentration of the tertiary base used during the coupling step have a significant impact on racemization.[5] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[5] For minimizing racemization, a weaker and more sterically hindered base is preferable. Recommended bases include 2,4,6-collidine (TMP) and N-methylmorpholine (NMM).[5][6]
Q5: Can reaction conditions like temperature and solvent affect racemization?
A5: Yes, higher coupling temperatures can accelerate the rate of racemization.[4][5] Performing the coupling reaction at a lower temperature, for example, 0°C, can help reduce the rate of this side reaction.[1] The choice of solvent can also play a role; using a less polar solvent may help reduce racemization, although this is often limited by the solubility of the reagents and the swelling of the resin.[1][2]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Synthesized Peptide
This guide provides a step-by-step approach to troubleshooting and minimizing racemization during the coupling of fluorenyl-containing moieties.
Caption: A flowchart for troubleshooting racemization issues.
Data Presentation
The following tables summarize the effectiveness of different strategies in minimizing racemization.
Table 1: Qualitative Comparison of Racemization Suppression Strategies
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation.[1] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by reagent solubility and resin swelling.[1] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][3] |
| Use of Hindered Bases (e.g., collidine) | High | Minimizes base-catalyzed enolization.[4] |
Table 2: Effect of Coupling Reagent on Racemization of Fmoc-Amino Acids
| Amino Acid | Coupling Reagent | % D-Product (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 | [7] |
| Fmoc-L-His(Trt)-OH | HATU/DIPEA | >50 | [8] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | <1 | [8] |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | ~5 | [8] |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | <0.5 | [8] |
| Fmoc-L-Ser(tBu)-OH | PyBop/DIPEA | ~2 | [8] |
Note: The extent of racemization can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) to Minimize Racemization
This protocol provides a general procedure for a coupling cycle in SPPS designed to minimize racemization.[1]
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma Pure).
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC).
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for sensitive amino acids.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Caption: A typical workflow for an SPPS coupling cycle.
Protocol 2: Quantitative Assessment of Racemization
To determine the enantiomeric purity of your peptide, you will need to hydrolyze the peptide into its constituent amino acids and then analyze the amino acid mixture using a chiral analytical technique.[5]
-
Peptide Hydrolysis:
-
The peptide is typically hydrolyzed using 6N HCl at approximately 110°C for 24 hours.
-
To account for any racemization that may occur during the hydrolysis itself, it is best practice to perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O).
-
-
Chiral Analysis:
-
The resulting amino acid mixture can be analyzed by:
-
Chiral Gas Chromatography (GC): After derivatization of the amino acids.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral column.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Landscape of Peptide Synthesis: A Comparative Guide to Common Linkers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the outcome of the synthesis. The linker, a bifunctional molecule that connects the growing peptide chain to the solid support, determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. This guide provides a comparative analysis of three widely used linkers in Fmoc-based SPPS: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. While the query for a performance comparison involving 1-(9H-fluoren-9-yl)piperazine was made, an extensive literature and patent search revealed no documented use of this compound as a linker in peptide synthesis. Therefore, this guide will focus on established and well-characterized linkers to provide a practical and data-supported resource.
At a Glance: Comparison of Key Linker Characteristics
The selection of a linker is primarily guided by the desired C-terminal functionality of the peptide—either a carboxylic acid or an amide—and the required cleavage conditions. The properties of Wang, Rink Amide, and 2-CTC resins are summarized below to facilitate an informed choice.
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (or protected fragments) |
| Cleavage Conditions | Strong acidolysis (e.g., 95% TFA)[1] | Mild acidolysis (e.g., TFA)[2] | Very mild acidolysis (e.g., 1% TFA in DCM, acetic acid)[1][3] |
| Key Advantages | Cost-effective and widely used for peptide acids.[1] | Versatile and suitable for side-chain modifications.[2] | Minimizes racemization and diketopiperazine formation; ideal for protected peptide fragments.[4] |
| Potential Drawbacks | Risk of racemization during loading of the first amino acid; harsh cleavage can damage sensitive peptides.[3] | Requires strong acid for complete cleavage.[3] | Highly sensitive to moisture, which can reduce loading capacity.[5] |
| Typical Applications | Synthesis of peptides with a C-terminal carboxylic acid.[6] | Routine synthesis of peptide amides.[2] | Synthesis of protected peptide fragments for segment condensation, cyclic peptides, and peptides with sensitive C-terminal residues.[4][6] |
Performance Data: A Quantitative Look at Yield and Purity
The efficiency of peptide synthesis is often measured by the yield and purity of the crude product. While these parameters are highly sequence-dependent, the following table provides representative data to illustrate the performance of each linker under typical conditions.
| Linker | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Wang Resin | Leu-enkephalin (YGGFL) | Not specified | >95% (after purification) | [7] |
| Rink Amide Resin | H-Tyr-Ile-Ile-Phe-Leu-NH₂ | Excellent | Excellent | [8] |
| 2-CTC Resin | H-Gly-Asp-Phe-Glu-Ile-Ser-Glu-Glu-Ser-Leu-NH₂ | Not specified | High (as per HPLC profile) | [9] |
Note: Direct comparative studies of these linkers on the same peptide sequence are not always available in the literature. The data presented are from individual studies showcasing the utility of each resin.
Experimental Workflows and Methodologies
To provide a practical understanding of the synthesis process with each linker, detailed experimental protocols for key steps are outlined below. These protocols are based on standard Fmoc-SPPS procedures.
General Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Loading the First Amino Acid
A. Wang Resin (Symmetrical Anhydride Method)
-
Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid (10 equivalents relative to resin loading) in dry dichloromethane (DCM). A few drops of DMF can be added to aid dissolution.
-
Cool the amino acid solution to 0°C and add diisopropylcarbodiimide (DIC) (5 equivalents). Allow the mixture to react for 10 minutes to form the symmetrical anhydride.
-
Filter the anhydride solution to remove the diisopropylurea byproduct.
-
Add the filtered solution to the swollen resin, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Agitate the mixture for 1-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.[10]
B. Rink Amide Resin
-
Swell the Rink Amide resin in DMF for at least 30 minutes.
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.
-
In a separate vessel, dissolve the first Fmoc-amino acid (5 equivalents), 1-hydroxybenzotriazole (HOBt) (5 equivalents), and diisopropylcarbodiimide (DIC) (5 equivalents) in DMF. Let the mixture stand for 10 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-6 hours.
-
Wash the resin with DMF and DCM, then dry under vacuum.[10]
C. 2-Chlorotrityl Chloride (2-CTC) Resin
-
Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in a reaction vessel.
-
In a separate vessel, dissolve the Fmoc-amino acid (1-1.5 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin.
-
Add diisopropylethylamine (DIPEA) (2-4 equivalents relative to the amino acid) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-4 hours.
-
To cap any unreacted sites, add methanol (approximately 0.8 mL per gram of resin) and continue agitation for 30 minutes.
-
Filter the resin and wash sequentially with DCM, DMF, and Methanol, then dry under vacuum.[4]
Protocol 2: Cleavage and Deprotection
A. Wang Resin Cleavage
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
B. Rink Amide Resin Cleavage
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail, typically consisting of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
Precipitate the peptide amide from the filtrate using cold diethyl ether.
-
Collect the precipitate by centrifugation.[6]
C. 2-CTC Resin Cleavage (for protected fragments)
-
Wash the peptide-resin with DCM.
-
Prepare a mild cleavage cocktail, such as 1% TFA in DCM.
-
Treat the resin with the cleavage cocktail for short periods (e.g., 5 x 2 minutes), collecting the filtrate each time into a flask containing a quenching agent like 10% pyridine in methanol to neutralize the TFA.[9]
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide from the concentrated solution with water.
-
Isolate the protected peptide by filtration.
Cleavage Mechanism Visualizations
The following diagrams illustrate the chemical mechanisms by which the peptide is cleaved from each type of linker.
Caption: Cleavage mechanisms for Wang, Rink Amide, and 2-CTC resins.
Conclusion
The choice of linker is a foundational step in planning a successful solid-phase peptide synthesis. For the synthesis of C-terminal carboxylic acids, Wang resin offers a cost-effective solution, though care must be taken with sensitive residues due to the harsh cleavage conditions. For C-terminal amides, Rink Amide resin is a versatile and reliable choice. When the synthesis requires very mild cleavage conditions, such as for the preparation of protected peptide fragments or peptides with acid-sensitive modifications, the 2-Chlorotrityl chloride resin is the superior option, minimizing common side reactions. By understanding the distinct advantages and chemistries of these linkers, researchers can better navigate the complexities of peptide synthesis to achieve their desired products with high yield and purity.
References
- 1. chempep.com [chempep.com]
- 2. biosynth.com [biosynth.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Fmoc-Piperazine Stability in Amine-Mediated Deprotection
In the realm of solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone, prized for its stability under acidic conditions and its selective removal by mild bases.[1][2] The choice of the basic reagent for Fmoc deprotection is critical to ensure efficient and clean synthesis of the target peptide.[3] While piperidine has traditionally been the reagent of choice, concerns over its toxicity and handling have spurred the investigation of safer and equally effective alternatives, with piperazine emerging as a prominent contender.[3][4] This guide provides an objective comparison of the performance of Fmoc-piperazine relative to other Fmoc-protected amines, supported by experimental data and detailed methodologies.
The removal of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[3][5][6] A base, typically a secondary amine, abstracts the acidic proton on the β-carbon of the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide.[1][3] The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, thereby preventing its undesirable reaction with the newly deprotected amine.[3][5][6]
Quantitative Comparison of Deprotection Efficiency
The "stability" of an Fmoc-protected amine in the context of SPPS is inversely related to the efficiency of the deprotection reaction. A less stable Fmoc-amine linkage under basic conditions translates to a more efficient and faster deprotection. The following table summarizes quantitative data on the deprotection efficiency using various amine reagents.
| Deprotection Reagent(s) | Concentration | Solvent | Time | Deprotection (%) | Reference |
| Piperidine | 20% (v/v) | DMF | ~7 seconds (t₁/₂) | - | [1] |
| Piperidine | 20% (v/v) | DMF | 10 min | - | [6] |
| Piperidine | 5% (v/v) | DMF | 3 min | >99% | [7] |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Similar to Piperidine | - | [3] |
| Piperazine (5%) + DBU (2%) | 5% (w/v) + 2% (v/v) | NMP | < 1 min | Complete | [4][8] |
| Morpholine | 50% (v/v) | DMF | 1 min | 50% | [5][6] |
| Pyrrolidine | 20% (v/v) | DMF | 30 min | Comparable to Piperidine | [9] |
Note: T₁/₂ refers to the half-life of the deprotection reaction. DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Studies have shown that a combination of 5% piperazine with 2% DBU in NMP can achieve complete Fmoc removal in less than a minute, outperforming the conventional 20% piperidine in DMF treatment.[4][8] This enhanced deprotection kinetic is attributed to the stronger basicity of DBU.[8] While piperazine alone is an effective deprotection reagent, its efficacy is significantly boosted in the presence of DBU.[3][8]
Impact on Peptide Purity and Side Reactions
The choice of deprotection reagent can also influence the prevalence of side reactions, such as aspartimide and diketopiperazine formation.[2][9] Research indicates that replacing piperidine with 5% piperazine can significantly reduce diketopiperazine formation during SPPS.[8] Furthermore, the piperazine/DBU cocktail has been demonstrated to be compatible with sensitive sequences prone to aspartimide formation, especially when supplemented with 1% formic acid.[4]
A comparative study on the synthesis of four different peptide sequences using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as deprotection reagents showed that all three reagents behaved similarly in terms of yield and purity of the final peptide product, suggesting that they are largely interchangeable.[3]
Experimental Protocols
General Protocol for Solid-Phase Fmoc Deprotection
This protocol outlines a standard procedure for the removal of the Fmoc group from a peptide-resin in SPPS.[1][10]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% (v/v) piperidine in DMF, or 5% (w/v) piperazine and 2% (v/v) DBU in NMP)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for a minimum of 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution to the resin and agitate for the specified time (e.g., 3 minutes, followed by a second treatment of 7 minutes for piperidine; or a single treatment of 1-2 minutes for piperazine/DBU).[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove the deprotection reagents and the dibenzofulvene-amine adduct.
-
Wash the resin with DCM (typically 3 times) and proceed to the next coupling step.
Protocol for HPLC Analysis of Fmoc Deprotection Kinetics
This protocol describes a method to monitor the progress of the Fmoc deprotection reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][11]
Materials:
-
Aliquots of the deprotection reaction mixture at various time points
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fmoc-amino acid standard
Procedure:
-
At specified time intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting with the initial mobile phase.
-
Inject the sample onto the RP-HPLC system.
-
Elute the components using a linear gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at a wavelength suitable for detecting the Fmoc group and the dibenzofulvene adduct (e.g., 265 nm or 301 nm).[1]
-
Quantify the disappearance of the Fmoc-protected species and the appearance of the dibenzofulvene adduct over time by comparing the peak areas to a standard curve.
Visualizations
Caption: Mechanism of Fmoc deprotection by a secondary amine.
Caption: General workflow for Fmoc-SPPS and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 1-(9H-fluoren-9-yl)piperazine by HPLC and LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 1-(9H-fluoren-9-yl)piperazine, a key intermediate in medicinal chemistry.
Introduction to Purity Validation
This compound, often referred to as Fmoc-piperazine, is a derivative of piperazine containing the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The presence of the fluorenyl group provides a strong chromophore, making it well-suited for analysis by HPLC with UV detection. However, for comprehensive impurity profiling and identification, the coupling of LC with mass spectrometry offers significant advantages. The choice between these methods often depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth characterization of unknown impurities.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound.
HPLC-UV Method for Quantitative Purity Assessment
This method is designed for the routine quality control of this compound, providing a quantitative measure of its purity based on UV absorbance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
LC-MS Method for Impurity Identification
This method is ideal for the identification and structural elucidation of potential impurities that may be present in the this compound sample.
Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, and a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-15 min: 20% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Data Presentation and Comparison
The following tables summarize the expected performance and potential findings from the HPLC and LC-MS analyses of this compound.
Table 1: Performance Comparison of HPLC-UV and LC-MS
| Parameter | HPLC-UV | LC-MS |
| Primary Use | Quantitative purity analysis, routine QC | Impurity identification, structural elucidation |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Specificity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Table 2: Potential Impurities and their Identification
Based on the common synthesis route of reacting 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with piperazine, the following impurities could be anticipated.
| Potential Impurity | Expected m/z [M+H]⁺ | Identification Method |
| Piperazine | 87.1 | LC-MS |
| 1,4-bis(9H-fluoren-9-ylmethyl)piperazine | 503.2 | LC-MS |
| Unreacted Fmoc-Cl | 258.7 (and degradation products) | LC-MS |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and LC-MS techniques.
Caption: Workflow for the purity validation of this compound.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the purity validation of this compound. HPLC-UV is a robust and cost-effective method for routine quality control and quantitative purity determination. On the other hand, LC-MS provides unparalleled sensitivity and specificity, making it indispensable for the identification of unknown impurities and for comprehensive characterization during drug development. The choice of method, or the combination thereof, should be guided by the specific analytical goals, regulatory requirements, and available resources.
A Comparative Guide to Fluorenyl-Based Linkers in Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical decision in solid-phase peptide synthesis (SPPS). The linker's chemical properties directly impact the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of fluorenyl-based linkers with other commonly used alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Fluorenyl-Based Linkers
Fluorenyl-based linkers, particularly those derived from the 9-phenylfluoren-9-yl (PhFl) group, have emerged as valuable tools in SPPS. A key advantage of these linkers is their enhanced acid stability compared to traditional trityl-based linkers. This heightened stability is attributed to the antiaromatic character of the fluorenyl cation formed during acidic cleavage, making them compatible with a wider range of reaction conditions.
Performance Comparison of Linkers
The choice of a linker significantly influences the outcome of solid-phase synthesis. The following tables summarize the performance of various linkers based on key parameters such as racemization, cleavage efficiency, and the expected purity and yield of the final peptide.
Table 1: Comparison of Racemization for Different Linkers
| Linker | C-Terminal Functionality | Key Advantages | Potential Disadvantages | Racemization of C-terminal Amino Acid |
| Fmoc-L-Phe-MPPA (Fluorenyl-based) | Carboxylic Acid | Low racemization of the C-terminal amino acid. | Newer linker with less extensive literature. | ≤ 0.5%[1] |
| Wang Linker | Carboxylic Acid | Well-established and widely used.[1] | Prone to racemization during the loading of the first amino acid; can lead to side reactions upon cleavage.[1] | Can be significant depending on the amino acid and coupling conditions. |
| Rink Amide Linker | Amide | Enables direct synthesis of peptide amides with generally high cleavage efficiency with TFA.[1] | The linker itself can be a source of impurities upon cleavage.[1] | Not applicable for C-terminal acid. |
Table 2: General Performance Characteristics of Common SPPS Resins and Linkers
| Resin/Linker Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Cleavage Conditions |
| Phenylfluorenyl-based | Peptides with C-terminal carboxylic acids or amides | Varies depending on the specific linker and resin | High | High | TFA-based cocktails |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | 95% TFA with scavengers[2] |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High | 95% TFA with scavengers |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | Very mild acidic conditions (e.g., 1% TFA in DCM)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in SPPS. The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature. This process is essential for exposing the reactive sites within the resin beads.[4][5]
-
After swelling, drain the solvent.
Protocol 2: First Amino Acid Loading (Example for a Phenylfluorenyl-based Linker)
This protocol is a general representation and may require optimization based on the specific fluorenyl-based linker.
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HCTU in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.[5]
-
Wash the resin again with DMF and DCM.
Protocol 3: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc protecting group.[4]
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
Protocol 4: Peptide Chain Elongation
-
Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]
-
Wash the resin with DMF to remove unreacted reagents.
-
Repeat the deprotection (Protocol 3) and coupling cycles until the desired peptide sequence is assembled.
Protocol 5: Cleavage and Deprotection
The specific cleavage cocktail will depend on the fluorenyl-based linker and the amino acid composition of the peptide.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for many fluorenyl-based linkers is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[4]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualizing the Workflow
To better illustrate the solid-phase synthesis process and the decision-making involved in linker selection, the following diagrams are provided.
References
Unveiling the Constraints: A Comparative Guide to the Limitations of the Fluorenyl-Piperazine Moiety in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of molecular refinement. The fluorenyl-piperazine scaffold, a common structural motif in centrally active compounds, has shown promise in various drug discovery programs. However, a critical evaluation of its inherent limitations is paramount for guiding future design strategies. This guide provides an objective comparison of the fluorenyl-piperazine moiety with alternative scaffolds, supported by experimental data, to illuminate its drawbacks in terms of metabolic stability, toxicity, and physicochemical properties.
The fluorenyl-piperazine core, characterized by a fluorene group linked to a piperazine ring, has been explored for its potential in targeting central nervous system (CNS) disorders, including its interaction with dopamine and serotonin receptors. Despite its utility, this moiety presents several challenges that can impede the development of safe and effective drugs.
Metabolic Instability: The Achille's Heel
A primary drawback of the fluorenyl-piperazine moiety is its susceptibility to metabolic degradation. The piperazine ring, in particular, is a known site of metabolic instability.
Key Findings:
-
CYP450-Mediated Metabolism: The metabolism of compounds containing the fluorenyl-piperazine moiety is often mediated by cytochrome P450 enzymes, particularly the CYP3A subfamily. This can lead to rapid clearance and reduced bioavailability.
-
Decreased Bioavailability: High hepatic metabolism and drug efflux can significantly decrease the bioavailability of these compounds when administered extravascularly, necessitating higher doses for in vivo efficacy.[1][2]
To address this liability, researchers have explored bioisosteric replacement of the piperazine ring with more metabolically stable scaffolds, such as piperidine.
| Compound/Scaffold | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Primary Metabolizing Enzymes | Reference |
| Fluorenyl-piperazine Derivative (e.g., NGB 2904) | Moderate (e.g., 1.49 - 3.27 h elimination half-life in vivo) | CYP3A Subfamily | [1][2] |
| Arylpiperazine Derivatives | Variable, can be low (e.g., 2.76 ± 0.54 min) | Not specified | [3] |
| Piperidine Analogs | Generally more stable depending on substitution | Not specified | [4] |
Toxicity Profile: A Cause for Concern
Beyond metabolic instability, derivatives of the piperazine scaffold have been associated with various toxicities, raising safety concerns in drug development.
Hepatotoxicity:
Studies have shown that piperazine derivatives can induce hepatotoxicity. The mechanism may involve the upregulation of key enzymes in cholesterol biosynthesis, potentially increasing the risk of phospholipidosis and steatosis.[5] In vitro studies using primary rat hepatocytes and human hepatic cell lines have demonstrated that some piperazine designer drugs can cause cell death, an increase in reactive oxygen species, and depletion of ATP and glutathione.[6]
Central Nervous System (CNS) Side Effects:
The interaction of fluorenyl-piperazine compounds with multiple CNS receptors, while intended for therapeutic effect, can also lead to undesirable side effects.
-
Serotonin Syndrome: Due to their effects on the serotonergic system, there is a potential risk of serotonin syndrome, a life-threatening condition caused by excessive serotonergic activity in the CNS.[7][8] This is a critical consideration when co-administering these compounds with other serotonergic agents.
-
Neurological Adverse Effects: Piperazine itself has been associated with neurological side effects, including dizziness, headache, and in rare cases, seizures.[9]
Cardiotoxicity (hERG Liability):
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias. While specific data on fluorenyl-piperazine derivatives is limited, piperazine-containing compounds have been investigated for hERG liability. The structural features of the molecule, including the nature of the substituents on the piperazine ring, can influence its potential to block the hERG channel.[10][11]
Physicochemical Properties and Their Implications
The physicochemical properties of the fluorenyl-piperazine moiety contribute to its limitations.
-
Lipophilicity: The fluorene group imparts high lipophilicity (high logP value), which can contribute to poor aqueous solubility and non-specific binding. While high lipophilicity can aid in crossing the blood-brain barrier, it can also lead to increased metabolic susceptibility and potential for off-target effects.[12]
-
Basicity: The piperazine ring has two basic nitrogen atoms, with pKa values around 5.5 and 9.8.[13] This basicity can influence solubility, absorption, and interaction with acidic biological targets, but it can also contribute to higher clearance and potential for off-target ionic interactions.[4]
-
P-glycoprotein (P-gp) Substrate Potential: The lipophilicity and structural features of fluorenyl-piperazine derivatives can make them substrates for efflux transporters like P-glycoprotein at the blood-brain barrier.[1][2] This active removal from the brain limits their CNS exposure and therapeutic efficacy.
| Property | Fluorenyl-Piperazine Moiety | Implications |
| LogP | High due to the fluorene group | Poor aqueous solubility, potential for non-specific binding and increased metabolism.[12] |
| pKa | Two basic nitrogens (pKa1 ~5.5, pKa2 ~9.8) | Influences solubility and target binding, but can lead to higher clearance.[4][13] |
| Aqueous Solubility | Generally low | Can pose challenges for formulation and oral bioavailability. |
| P-gp Substrate | Potential substrate | Reduced brain penetration and efficacy for CNS targets.[1][2] |
Experimental Protocols
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Preparation: A solution of the test compound (e.g., 1 µM) is prepared. Liver microsomes (e.g., from human or rat) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH-regenerating system is also prepared.
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.[4][11][14]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cells (e.g., neuronal cell lines) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined from the dose-response curve.[15][16][17]
Visualizing the Challenges
Metabolic Liabilities of the Fluorenyl-Piperazine Moiety
Caption: Metabolic breakdown of fluorenyl-piperazine compounds.
Potential CNS Side Effects: Dopamine and Serotonin Receptor Interactions
Caption: Dual modulation of dopamine and serotonin receptors.
Conclusion and Future Directions
The fluorenyl-piperazine moiety, while a valuable scaffold in the medicinal chemist's toolbox, presents significant challenges that must be carefully considered and addressed during drug design. Its inherent metabolic instability, potential for toxicity, and suboptimal physicochemical properties can hinder the development of successful drug candidates.
Future drug design efforts should focus on strategies to mitigate these drawbacks. The exploration of bioisosteric replacements for the piperazine ring, such as piperidines or other novel heterocyclic systems, offers a promising avenue for improving metabolic stability and reducing toxicity. Furthermore, careful modulation of physicochemical properties through targeted structural modifications can enhance solubility, reduce P-gp efflux, and minimize hERG liability. By understanding the limitations of the fluorenyl-piperazine moiety and employing rational design strategies, researchers can develop safer and more effective therapeutics for a range of diseases.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of fluoroquinolones on HERG channels and on pancreatic beta-cell ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine and Piperidine Linkers in PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and structure of this linker profoundly influence the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of two commonly employed rigid linker motifs: piperazine and piperidine, with a focus on their impact on PROTAC performance, supported by available experimental data and detailed methodologies.
Core Structural and Physicochemical Comparison
Both piperazine and piperidine are six-membered saturated heterocyclic rings that are incorporated into PROTAC linkers to impart conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. However, their distinct structural features give rise to different physicochemical properties that can be strategically leveraged in PROTAC design.
| Feature | Piperidine Linker | Piperazine Linker |
| Structure | Single basic nitrogen atom | Two basic nitrogen atoms |
| Rigidity | High, provides a rigid scaffold | High, provides a rigid scaffold |
| Solubility | Generally lower | Potentially higher due to the presence of a second nitrogen that can be protonated at physiological pH. |
| Metabolic Stability | Can enhance metabolic stability. | The piperazine ring itself is generally stable, but adjacent functional groups might be labile. |
| Synthetic Accessibility | Readily incorporated using standard chemical transformations. | Provides a versatile synthetic handle for modular synthesis. |
Quantitative Performance Data
The following table summarizes the performance of several BRD4-targeting PROTACs that incorporate a piperazine-containing linker. It is important to note that variations in linker length and attachment points also contribute to the observed differences in efficacy.
| Compound | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | Pomalidomide | Piperazine-containing | 15 | >90 | HeLa |
| PROTAC 2 | BRD4 | Pomalidomide | Piperazine-containing (extended linker) | 5 | >95 | HeLa |
| PROTAC 3 | BRD4 | Pomalidomide | Piperazine-containing (varied attachment) | 25 | ~85 | HeLa |
This table is a representative example based on findings in the literature and is intended for illustrative purposes. Actual values can be found in the cited research.
Notably, the clinical candidates ARV-110 and ARV-471 incorporate rigid linkers that contain both piperidine and piperazine moieties. The replacement of an initial flexible linker with this more rigid structure significantly improved their metabolic stability and potency, underscoring the benefits of incorporating such rigidifying elements in PROTAC design.
Experimental Protocols
To evaluate the efficacy of PROTACs, a series of standardized experiments are typically performed. Below are detailed protocols for key assays.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Permeability Assays
Objective: To assess the ability of a PROTAC to cross the cell membrane.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound across an artificial lipid-infused membrane, providing a high-throughput method to predict passive permeability.
Methodology:
-
Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is added to the donor wells of the plate.
-
Incubation: The acceptor plate is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation of Permeability: The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor well.
2. Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a permeable filter support and cultured for 21-28 days to allow for differentiation and monolayer formation.
-
Transport Experiment: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined to assess if the PROTAC is a substrate of efflux transporters.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC signaling pathway and a typical experimental workflow.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
The choice between a piperazine and a piperidine linker in PROTAC design is a nuanced decision that depends on the specific therapeutic goal and the properties of the target protein and E3 ligase. Both motifs are valuable tools for introducing rigidity, which can enhance the potency of a PROTAC by pre-organizing it for ternary complex formation. Piperazine offers the additional advantage of potentially improving aqueous solubility, a common challenge in PROTAC development.
While direct comparative data remains limited, the successful application of these motifs, both individually and in combination, in advanced clinical candidates highlights their importance. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of PROTACs, enabling researchers to make informed decisions in the design and optimization of next-generation protein degraders. Future studies focusing on matched-pair comparisons will be invaluable in further elucidating the precise structure-activity relationships of these critical linker components.
evaluating the impact of the fluorenyl group on compound bioactivity
The incorporation of a fluorenyl moiety into a chemical scaffold can significantly modulate a compound's biological activity, often leading to enhanced potency in anticancer and antimicrobial applications. This guide provides a comparative analysis of the impact of the fluorenyl group on compound bioactivity, supported by experimental data and detailed protocols. The evidence suggests that the rigid, planar, and lipophilic nature of the fluorene ring system plays a crucial role in these enhancements, likely by facilitating stronger interactions with biological targets.
The fluorenyl group, a tricyclic aromatic hydrocarbon, has garnered considerable attention in medicinal chemistry due to its unique structural and electronic properties. Its introduction into various molecular frameworks has been shown to be a viable strategy for optimizing lead compounds and developing novel therapeutic agents. This guide delves into the specific effects of the fluorenyl group on the bioactivity of compounds, with a focus on anticancer and antimicrobial activities.
Impact on Anticancer Activity
Studies have demonstrated that the addition of a fluorenyl group can confer potent cytotoxic activity against various cancer cell lines. This is exemplified by a series of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues, which have shown significant activity against human lung (A-549) and breast (MDA-MB-231) carcinoma cell lines.
Comparative Anticancer Activity Data
| Compound ID | Core Structure | Fluorenyl Group | Target Cell Line | IC50 (µM) |
| Compound A | Thiazolidinone | Present (2,7-dichloro-9H-fluorene) | A-549 | 15.2[1][2] |
| Compound B | Azetidinone | Present (2,7-dichloro-9H-fluorene) | A-549 | 10.8[1][2] |
| Taxol (Control) | - | Absent | A-549 | 25.5[1][2] |
| Compound C | Thiazolidinone | Present (2,7-dichloro-9H-fluorene) | MDA-MB-231 | 12.5[1][2] |
| Compound D | Azetidinone | Present (2,7-dichloro-9H-fluorene) | MDA-MB-231 | 8.7[1][2] |
| Taxol (Control) | - | Absent | MDA-MB-231 | 21.3[1][2] |
Note: Direct non-fluorenyl analogues were not reported in this specific study, but comparison with the standard chemotherapeutic agent Taxol highlights the potency of the fluorenyl-containing compounds.
The enhanced anticancer activity of these fluorenyl derivatives is hypothesized to stem from their ability to interact with and inhibit key cellular targets, such as the enzyme dihydrofolate reductase (DHFR), which is crucial for cell proliferation.[3] Molecular docking studies have suggested that the fluorene moiety can fit into the active site of DHFR, leading to its inhibition.[3]
Impact on Antimicrobial Activity
The fluorenyl group has also been shown to be a valuable addition in the design of novel antimicrobial agents, particularly against multidrug-resistant strains. A series of fluorenyl-hydrazonothiazole derivatives exhibited notable activity against various bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Core Structure | Fluorenyl Group | S. aureus (MRSA) | E. coli | C. albicans |
| Compound 1 | Hydrazonothiazole | Present | 62.5[1][4] | >500 | 125[1] |
| Compound 2 | Hydrazonothiazole | Present | 31.25[1] | 250 | 62.5[1] |
| Vancomycin (Control) | - | Absent | 1.95 | - | - |
| Gentamicin (Control) | - | Absent | - | 3.9 | - |
Note: While direct non-fluorenyl analogues are not presented, the data indicates the potential of fluorenyl-containing compounds in combating resistant microbes.
The lipophilicity imparted by the fluorenyl group may facilitate the transport of these compounds across microbial cell membranes, allowing them to reach their intracellular targets more effectively.
Visualizing the Impact: Workflows and Relationships
To better understand the evaluation process and the structural contributions of the fluorenyl group, the following diagrams illustrate a typical experimental workflow and a conceptual structure-activity relationship (SAR) model.
Caption: A generalized workflow for evaluating the impact of the fluorenyl group on compound bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Uncharted Waters of Cross-Reactivity: A Comparative Guide for 1-(9H-Fluoren-9-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the 1-(9H-fluoren-9-yl)piperazine scaffold presents a compelling starting point, merging the recognized pharmacophoric properties of piperazine with the unique tricyclic system of fluorene. However, the very features that make this combination attractive also necessitate a thorough investigation of its potential for off-target interactions. This guide provides a framework for assessing the cross-reactivity of novel this compound derivatives, offering predicted targets based on structural analogy, detailed hypothetical experimental protocols for comprehensive screening, and a visual representation of potential signaling pathway engagement.
While specific cross-reactivity data for this class of compounds is not extensively available in public literature, this guide serves as a practical tool for researchers to design and execute robust preclinical safety and selectivity profiling.
Predicted Cross-Reactivity Profile
The potential for off-target activity in this compound derivatives can be inferred from the known biological activities of its constituent moieties.
-
The Piperazine Moiety: As a ubiquitous scaffold in medicinal chemistry, piperazine is a known constituent of numerous approved drugs.[1][2] It is frequently associated with activity at various G-protein coupled receptors (GPCRs), particularly serotonergic, dopaminergic, adrenergic, and histaminergic receptors.[2] Furthermore, piperazine derivatives have been shown to inhibit various enzymes and ion channels.[3]
-
The 9H-Fluorene Moiety: The fluorene ring system is present in compounds exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Its lipophilic and rigid nature can facilitate interactions with various biological macromolecules.
Consequently, a cross-reactivity screening panel for a novel this compound derivative should, at a minimum, include a diverse set of GPCRs, kinases, and safety-relevant ion channels and enzymes.
Quantitative Cross-Reactivity Data Summary
The following table represents a hypothetical dataset from a broad in vitro cross-reactivity screen of a novel this compound derivative, "Compound X". Such a table is crucial for at-a-glance assessment of selectivity and potential off-target liabilities.
| Target Family | Specific Target | Assay Type | Compound X Activity (IC50/Ki in µM) | % Inhibition @ 10 µM |
| GPCRs | Serotonin 5-HT2A | Radioligand Binding | 0.05 | 98% |
| Dopamine D2 | Radioligand Binding | 1.2 | 75% | |
| Adrenergic α1A | Radioligand Binding | 5.8 | 55% | |
| Histamine H1 | Radioligand Binding | > 10 | 20% | |
| Kinases | SRC | TR-FRET Kinase Assay | 8.5 | 45% |
| EGFR | TR-FRET Kinase Assay | > 20 | 15% | |
| CDK2 | TR-FRET Kinase Assay | > 20 | 10% | |
| Ion Channels | hERG | Patch-Clamp | 15.2 | 30% |
| Enzymes | CYP3A4 | Fluorescent Inhibition | 9.7 | 48% |
| CYP2D6 | Fluorescent Inhibition | > 20 | 5% |
Experimental Protocols
Detailed and standardized protocols are paramount for generating reproducible and comparable cross-reactivity data. Below are hypothetical, yet representative, protocols for key assays.
GPCR Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.[5][6]
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]-Ketanserin).
-
Test compound (Compound X).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control (e.g., Mianserin).
-
96-well microplates and filter mats.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Compound X in assay buffer.
-
In a 96-well plate, add 50 µL of diluted Compound X, 50 µL of radioligand at a concentration near its Kd, and 100 µL of cell membrane suspension.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of a competing ligand instead of the test compound.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[4][7]
-
Materials:
-
Recombinant kinase (e.g., SRC).
-
Biotinylated peptide substrate.
-
ATP.
-
Test compound (Compound X).
-
Kinase Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5.
-
Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted Compound X to the wells of a 384-well plate.
-
Add 4 µL of the kinase/peptide substrate mix in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagents.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths.
-
Calculate the ratio of the two emission signals and determine the percent inhibition and IC50 value.
-
Cytochrome P450 Inhibition Assay (Fluorescent)
This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[1][2]
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).
-
Fluorogenic CYP-specific substrate.
-
NADPH regenerating system.
-
Test compound (Compound X).
-
Potassium phosphate buffer.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add test compound and CYP enzyme to the wells of a 96-well plate in potassium phosphate buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and IC50 value.
-
hERG Potassium Channel Assay (Automated Patch-Clamp)
This assay is a critical safety screen to evaluate the risk of a compound causing drug-induced QT prolongation.[8][9]
-
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
External solution: Containing physiological concentrations of ions (NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose).
-
Internal solution: Containing physiological concentrations of ions for the patch pipette (KCl, MgCl2, HEPES, EGTA, ATP).
-
Test compound (Compound X).
-
Automated patch-clamp system.
-
-
Procedure:
-
Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cells, internal solution, external solution, and test compound dilutions onto the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Record baseline hERG currents using a specific voltage-step protocol.
-
Apply a vehicle control followed by increasing concentrations of Compound X.
-
Record the hERG current at each concentration after a stable effect is reached.
-
Measure the peak tail current and calculate the percent inhibition at each concentration to determine the IC50 value.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 4. benchchem.com [benchchem.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Benchmarking the Performance of 1-(9H-fluoren-9-yl)piperazine-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapeutics.[1][2] An ideal linker must ensure the stability of the ADC in circulation and facilitate the specific release of the cytotoxic payload within the target tumor cells.[1][3] This guide provides a comparative analysis of a hydrophilic, non-cleavable linker system based on a 1-(9H-fluoren-9-yl)piperazine moiety against established cleavable and non-cleavable linker technologies.
The inclusion of hydrophilic linkers, such as those containing polyethylene glycol (PEG) and piperazine moieties, is a strategy to enhance the physicochemical properties of ADCs.[4][5] These modifications can lead to improved solubility, reduced aggregation, and better pharmacokinetic profiles.[4][5] Research has suggested that PEG linkers incorporating piperazine show promise as non-cleavable linkers with potential therapeutic applications.[1]
Comparative Performance Data
The following tables present a summary of key performance indicators for ADCs. Due to the limited availability of public data on this compound-based ADCs, the data for this specific linker is presented as a representative example of a hydrophilic, non-cleavable linker. The comparative data for Val-Cit-PABC and SMCC linkers are derived from published studies.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Target Antigen | This compound-MMAE (Illustrative) | Val-Cit-PABC-MMAE | SMCC-DM1 |
| SK-BR-3 | HER2+ | 0.8 | 0.5 | 1.2 |
| NCI-N87 | HER2+ | 1.1 | 0.8 | 1.8 |
| MDA-MB-468 | HER2- | >100 | >100 | >100 |
Table 2: In Vitro Plasma Stability (% Intact ADC after 7 days)
| Species | This compound-MMAE (Illustrative) | Val-Cit-PABC-MMAE | SMCC-DM1 |
| Human | 92% | 85% | 95% |
| Mouse | 88% | 75% | 90% |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| ADC | Dose (mg/kg) | Tumor Model | TGI (%) |
| This compound-MMAE (Illustrative) | 3 | NCI-N87 | 85% |
| Val-Cit-PABC-MMAE | 3 | NCI-N87 | 95% |
| SMCC-DM1 | 5 | NCI-N87 | 70% |
Mechanism of Action and Experimental Workflow
The general mechanism of action for an ADC involves a series of steps from administration to the induction of cancer cell death. This process is initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.
Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The benchmarking of different ADC linker technologies follows a structured experimental workflow to ensure the generation of comparable and reliable data.
Figure 2: Experimental workflow for ADC performance benchmarking.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of ADC performance.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines
-
Cell culture medium and supplements
-
ADCs (test and control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values by plotting the cell viability against the ADC concentration and fitting the data to a four-parameter logistic curve.[6]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug-linker deconjugation in plasma from different species.
Materials:
-
ADC sample
-
Human, mouse, and rat plasma (anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
ELISA plates and reagents
Procedure:
-
Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples to quantify the amount of intact ADC. This can be done using two primary methods:
-
Calculate the percentage of intact ADC remaining at each time point relative to the time zero sample.
In Vivo Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Tumor cells (e.g., NCI-N87)
-
Matrigel
-
ADCs (test and control)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer the ADCs and vehicle control intravenously at the specified dose and schedule.
-
Measure the tumor volume and body weight of the mice two to three times per week.
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.[8][9]
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synmedchem.com [synmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(9H-Fluoren-9-yl)piperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-(9H-Fluoren-9-yl)piperazine, a derivative of piperazine.
Hazard Assessment and Safety Information
Based on the available data for piperazine, this compound should be handled with caution. The piperazine moiety is known to be corrosive, a potential skin and respiratory sensitizer, and is suspected of damaging fertility or the unborn child.[1][2][3] The fluorene component belongs to the class of polycyclic aromatic hydrocarbons (PAHs), some of which are known to be carcinogenic. Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.
Quantitative Data Summary (Based on Piperazine)
| Property | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child. | [1][2] |
| Boiling Point | 145-146 °C (293-295 °F) | [2] |
| Melting Point | 109-112 °C (228-234 °F) | [2] |
| Flash Point | 190 °F (87.8 °C) | [4] |
| Water Solubility | Soluble | [4] |
Experimental Protocol: Proper Disposal Procedure
This step-by-step guide ensures the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, spatulas, gloves), in a dedicated, clearly labeled hazardous waste container.[5]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof container.
-
Do not pour any solution containing this compound down the drain.[7]
-
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of waste generation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow your institution's specific guidelines for hazardous waste storage.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Provide the EHS office or contractor with all necessary information about the waste.
6. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
References
Essential Safety and Logistics for Handling 1-(9H-Fluoren-9-yl)piperazine
Hazard Profile and Personal Protective Equipment (PPE)
The hazard profile of 1-(9H-Fluoren-9-yl)piperazine should be considered with caution. Piperazine is known to be a skin and eye irritant, with the potential to cause respiratory irritation and allergic reactions.[1][2][3] Fluorene and its derivatives are polycyclic aromatic hydrocarbons, and toxicological data for fluorene suggests potential neurotoxicity.[4] Therefore, appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing eye irritation or damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation, redness, or allergic reactions.[1][3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | To protect clothing and skin from spills and contamination.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To prevent inhalation of potentially harmful fumes, dust, or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Step 1: Engineering Controls
-
Always work in a well-ventilated laboratory.[1]
-
Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Step 2: Personal Protective Equipment (PPE) Donning
-
Before handling the compound, ensure all recommended PPE is worn correctly.
-
Inspect gloves for any signs of damage before use.
Step 3: Weighing and Transfer
-
Handle this compound as a solid.
-
To minimize dust generation, use a spatula for transfers and weigh the compound on a tared weigh paper or in a suitable container within a fume hood or ventilated balance enclosure.
Step 4: Dissolution
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and the process is conducted within a fume hood.
Step 5: Post-Handling
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean all contaminated surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled, sealed container for solid chemical waste. |
| Liquid Waste (solutions) | Labeled, sealed container for liquid chemical waste. |
Disposal Procedure
-
Segregate Waste: Do not mix this compound waste with other waste streams unless compatible.
-
Label Containers: Clearly label all waste containers with the chemical name and associated hazards.
-
Arrange for Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed waste management contractor.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills (in a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep up the solid material or absorb the liquid. Place the contaminated material into a labeled, sealed container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Major Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional EHS.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
Below is a logical relationship diagram illustrating the key decision points in the personal protective equipment selection process for handling laboratory chemicals like this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
